Nvs-stg2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C25H33NO5 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
4-[[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methylamino]-3-methoxybenzoic acid |
InChI |
InChI=1S/C25H33NO5/c1-23(2,3)25(30-15-24(4,5)16-31-25)19-10-7-17(8-11-19)14-26-20-12-9-18(22(27)28)13-21(20)29-6/h7-13,26H,14-16H2,1-6H3,(H,27,28) |
InChI Key |
CZSPKEVHLRWAFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)(C2=CC=C(C=C2)CNC3=C(C=C(C=C3)C(=O)O)OC)C(C)(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
NVS-STG2: A Molecular Glue for STING Activation and Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
NVS-STG2 is a novel small molecule agonist of the Stimulator of Interferon Genes (STING) protein, a critical component of the innate immune system.[1] Functioning as a "molecular glue," this compound uniquely activates the STING signaling pathway by binding to a pocket between the transmembrane domains of adjacent STING dimers, promoting their higher-order oligomerization.[2][3] This activation triggers a potent downstream immune response, characterized by the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which can lead to robust anti-tumor immunity. Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, highlighting its potential as a promising therapeutic agent in immuno-oncology. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and a visual representation of the associated signaling pathway and experimental workflow.
Core Concept: this compound as a STING Agonist
This compound is a potent, allosteric small molecule agonist of STING. Unlike the natural ligand cGAMP, which binds to the ligand-binding domain of STING, this compound targets the transmembrane domain (TMD) interface. By acting as a molecular glue, it strengthens the interaction between STING dimers, inducing the formation of larger STING oligomers. This oligomerization is a critical step for the activation of STING and the subsequent recruitment and activation of downstream signaling components.
Mechanism of Action: The STING Signaling Pathway
The canonical STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which then binds to STING, an endoplasmic reticulum (ER)-resident protein. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold for the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.
This compound bypasses the need for cGAMP by directly inducing STING oligomerization, thereby activating this downstream signaling cascade.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data from in vitro and in vivo studies characterizing the activity of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| ISRE-Luc Reporter Gene Assay | THP1-Dual | AC50 | 5.2 µM | |
| STING-dependent IRF3 Phosphorylation | HEK293T | Concentration | 50 µM (16 h) | |
| STING Translocation/Aggregation | 293T | Concentration | 50 µM (16 h) | |
| hSTING Oligomerization | Purified hSTING protein | Concentration | 40 µM (16 h) | |
| IFNβ Production | Human PBMCs | Concentration | 50 µM |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Tumor Model | Mouse Strain | Treatment | Dosing Schedule | Outcome | Reference |
| MC38 Colon Carcinoma | hSTING knock-in | 800 µg (intratumoral) | 3 times (days 11, 14, 18) | Significant slowing of tumor growth; no tumor growth in 4/9 mice | |
| B16-SIY Melanoma | hSTING knock-in | 400 µg, 800 µg (intratumoral) | 1 time (day 8) | Significant dose-dependent T cell priming response |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
ISRE-Luciferase Reporter Assay in THP1-Dual™ Cells
This assay quantifies the activation of the IRF pathway, a downstream effector of STING signaling.
-
Cell Culture: Culture THP1-Dual™ cells (InvivoGen) in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 100 µg/ml Normocin™, and 10 µg/ml Blasticidin. Maintain cells at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Plate THP1-Dual™ cells at a density of 1 x 105 cells per well in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the compound to the cells and incubate for 24 hours.
-
Luciferase Assay: Measure luciferase activity using a commercially available luciferase assay system (e.g., QUANTI-Luc™) according to the manufacturer's instructions.
-
Data Analysis: Determine the AC50 value by fitting the dose-response curve using non-linear regression.
STING-Dependent IRF3 Phosphorylation Assay in HEK293T Cells
This western blot-based assay detects the phosphorylation of IRF3, a key marker of STING activation.
-
Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS. Co-transfect cells with plasmids expressing STING and a loading control (e.g., GFP).
-
Compound Treatment: Treat the transfected cells with 50 µM this compound for 16 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phospho-IRF3 (Ser396) and total IRF3. Use an appropriate secondary antibody and detect the signal using a chemiluminescence substrate.
STING Translocation/Aggregation Assay in 293T Cells
This microscopy-based assay visualizes the formation of STING aggregates, a hallmark of its activation.
-
Cell Culture and Transfection: Culture 293T cells and transfect with a plasmid expressing fluorescently tagged STING (e.g., STING-GFP).
-
Compound Treatment: Treat the cells with 50 µM this compound for 16 hours.
-
Microscopy: Visualize the cells using a fluorescence microscope. Activated STING will form bright punctate structures within the cell.
In Vivo Anti-Tumor Efficacy Study in MC38 Tumor Model
This study evaluates the anti-tumor activity of this compound in a syngeneic mouse model.
-
Animal Model: Use human STING knock-in mice.
-
Tumor Implantation: Subcutaneously inject 1 x 106 MC38 cells into the flank of the mice.
-
Treatment: When tumors reach a palpable size (e.g., on day 11), administer intratumoral injections of 800 µg this compound on days 11, 14, and 18.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Data Analysis: Compare tumor growth between the this compound-treated group and a vehicle control group.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical experimental workflow for the characterization of a novel STING agonist like this compound.
References
NVS-STG2: A Technical Guide to a Novel STING Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of NVS-STG2, a novel small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. This compound represents a new class of STING activators, functioning as a molecular glue to induce potent anti-tumor immunity.
Discovery and Development
This compound was identified through a series of functional screens of a proprietary compound library conducted by Novartis in collaboration with researchers at the University of Texas Southwestern Medical Center.[1] The screening effort aimed to discover novel activators of human STING.[2][3] This led to the identification of a lead compound, which underwent structural modifications and chemical refinement to yield the more potent this compound.[1] The discovery of this compound and its unique mechanism of action was published in Nature Chemical Biology.[1]
Mechanism of Action: A Molecular Glue for STING Activation
This compound employs a novel mechanism to activate the STING pathway, acting as a "molecular glue". Unlike the endogenous ligand cGAMP which binds to the cytosolic ligand-binding domain of STING, this compound targets the transmembrane domain.
Cryo-electron microscopy (Cryo-EM) studies have revealed that this compound binds to a pocket located between the transmembrane domains of adjacent STING dimers. This binding strengthens the interface between these dimers, promoting the formation of higher-order STING oligomers. The activation of STING is dependent on this high-order oligomerization. This allosteric activation mechanism is distinct from other known STING agonists.
The specific interactions involve the carboxylic acid of this compound forming a salt bridge with arginine 95 (R95) and electrostatic interactions with arginine 94 (R94) at the cytosolic end of the third transmembrane domain of a neighboring STING dimer.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-mediated STING activation:
Caption: this compound binds to STING dimers, inducing oligomerization and downstream signaling.
Preclinical Data
This compound has demonstrated potent and specific activity in a variety of preclinical models.
In Vitro Activity
| Assay Type | Cell Line | Parameter | Result |
| Reporter Gene Assay | THP1-Dual | ISRE-Luc Expression | AC50 = 5.2 μM |
| Phosphorylation Assay | HEK293T (STING co-transfected) | IRF3 Phosphorylation | Induced STING-dependent phosphorylation |
| Translocation/Aggregation | 293T cells | STING Puncta Formation | Caused bright punctate structures with wild-type STING |
| Oligomerization Assay | Purified hSTING protein | Higher-Order Oligomers | Induced formation of higher-order oligomers |
| Cytokine Production | Human PBMCs | IFNβ Production | Induced high levels, comparable to cGAMP |
In Vivo Antitumor Activity
This compound has shown significant anti-tumor activity in syngeneic mouse models with human STING knock-in.
| Tumor Model | Mouse Strain | Dosing Regimen | Key Findings |
| MC38 Colon Carcinoma | hSTING knock-in | 800 μg, intratumoral injection (3 times) | Significantly slowed tumor growth |
| B16-SIY Melanoma | hSTING knock-in | 400 μg, 800 μg, intratumoral injection (single dose) | Dose-dependent induction of T cell priming response; Significant increase in plasma IFNγ |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings.
ISRE-Luc Reporter Gene Assay in THP1-Dual™ Cells
-
Cell Seeding: Seed THP1-Dual™ cells (InvivoGen) in a 96-well plate at a density of 100,000 cells per well in 180 μL of complete growth medium.
-
Compound Addition: Prepare serial dilutions of this compound in DMSO and add to the wells (final DMSO concentration <0.5%).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Reporter Detection: Lyse the cells and measure luciferase activity using a commercially available luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Plot the luciferase signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the AC50.
STING-Dependent IRF3 Phosphorylation Assay
-
Transfection: Co-transfect HEK293T cells with plasmids encoding human STING and FLAG-tagged IRF3.
-
Compound Treatment: 24 hours post-transfection, treat the cells with this compound (e.g., 50 μM) or vehicle control for 16 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Separate cell lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphorylated IRF3 (Ser366) and total IRF3.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro characterization of this compound.
Conclusion and Future Directions
This compound is a promising new STING agonist with a unique molecular glue mechanism of action. Its ability to potently activate the STING pathway and elicit anti-tumor immune responses in preclinical models highlights its therapeutic potential. The distinct binding site of this compound on the STING transmembrane domain offers a new avenue for the development of next-generation STING agonists. Furthermore, this compound may act synergistically with other STING activators, such as cGAMP, opening possibilities for combination therapies in immuno-oncology. Further research is warranted to explore the clinical utility of this compound and similar compounds in the treatment of cancer. As of late 2025, there is no publicly available information regarding this compound entering clinical trials.
References
- 1. This compound: A Molecular Glue-like Compound Opens a New Pathway for STING Activation [bldpharm.com]
- 2. Activation of human STING by a molecular glue-like compound - OAK Open Access Archive [oak.novartis.com]
- 3. Activation of human STING by a molecular glue-like compound - PubMed [pubmed.ncbi.nlm.nih.gov]
NVS-STG2: A Technical Guide to a Novel STING Molecular Glue
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, orchestrating responses to cytosolic DNA and cyclic dinucleotides. Its activation triggers the production of type I interferons and other pro-inflammatory cytokines, making it a prime target for therapeutic intervention in oncology and infectious diseases. This document provides an in-depth technical overview of NVS-STG2, a novel small molecule that functions as a molecular glue to activate human STING. Unlike canonical STING agonists that bind to the ligand-binding domain, this compound targets a pocket within the transmembrane domain (TMD) of STING. This unique mechanism of action involves stabilizing the interface between adjacent STING dimers, thereby promoting the high-order oligomerization required for downstream signaling. This guide will detail the mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used to characterize this promising therapeutic agent.
Mechanism of Action: A Molecular Glue for STING Oligomerization
This compound represents a distinct class of STING agonists that operate through a "molecular glue" mechanism.[1][2][3][4][5] Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a previously uncharacterized pocket located between the transmembrane domains of neighboring STING dimers. This binding event effectively "glues" the STING dimers together, stabilizing a conformation that is conducive to the formation of higher-order oligomers. This oligomerization is a prerequisite for the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to the transcription of type I interferons and other inflammatory genes.
The binding of this compound to the TMD is allosteric, meaning it does not compete with the endogenous ligand, cyclic GMP-AMP (cGAMP), which binds to the cytosolic ligand-binding domain (LBD). In fact, functional assays have shown that this compound can act synergistically with cGAMP to enhance STING activation. This unique allosteric activation mechanism presents a novel strategy for therapeutic modulation of the STING pathway.
Signaling Pathway
The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). cGAS then synthesizes the second messenger cGAMP, which binds to the LBD of STING, inducing a conformational change that leads to its oligomerization and translocation from the endoplasmic reticulum to the Golgi apparatus. This platform then recruits and activates TBK1 and IRF3. This compound bypasses the need for cGAMP binding to the LBD by directly promoting the oligomerization step through its interaction with the TMD.
Quantitative Data
The following tables summarize the in vitro and in vivo activities of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line / System | Readout | Result | Reference |
| ISRE Reporter Assay | THP1-Dual™ | ISRE-Luciferase Activity | AC50 = 5.2 µM | |
| IRF3 Phosphorylation | HEK293T (STING co-transfection) | p-IRF3 Levels | Induced at 50 µM | |
| STING Oligomerization | Purified hSTING Protein | Higher-order oligomers (Native PAGE) | Induced at 40 µM | |
| STING Translocation/Aggregation | 293T cells | Punctate Structures | Induced at 50 µM | |
| IFNβ Production | Human PBMCs | IFNβ Levels | High levels induced at 50 µM | |
| Differential Scanning Fluorimetry | Human STING LBD (155-341) | Thermal Shift (>10 °C) | No significant shift observed |
Table 2: In Vivo Antitumor Activity of this compound
| Tumor Model | Mouse Strain | Dosing Regimen | Outcome | Reference |
| MC38 Colon Adenocarcinoma | hSTING Knock-in C57BL/6 | 800 µg, intratumoral, 3 times (days 11, 14, 18) | Significant tumor growth inhibition; 4/9 mice tumor-free | |
| B16-SIY Melanoma | hSTING Knock-in C57BL/6 | 400 µg or 800 µg, intratumoral, single dose (day 8) | Dose-dependent T-cell priming; increased plasma IFNγ |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
THP1-Dual™ ISRE-Luciferase Reporter Gene Assay
This assay quantifies the activation of the IRF pathway by measuring the expression of a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE).
Methodology:
-
Cell Culture: THP1-Dual™ cells (InvivoGen) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 25 mM HEPES, 100 µg/ml Normocin™, and selective antibiotics (Zeocin™ and Blasticidin).
-
Assay Procedure:
-
Cells are seeded into a 96-well plate at a density of 100,000 cells per well.
-
This compound is serially diluted and added to the wells. A vehicle control (DMSO) is also included.
-
The plate is incubated for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, the supernatant is collected.
-
Luciferase activity is measured using a commercially available luciferase assay system and a luminometer.
-
-
Data Analysis: The luminescence signal is normalized to the vehicle control, and the AC₅₀ (half-maximal activation concentration) is calculated by fitting the dose-response curve to a four-parameter logistic equation.
STING-Dependent IRF3 Phosphorylation Assay in HEK293T Cells
This Western blot-based assay detects the phosphorylation of IRF3, a key downstream event in STING signaling.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Cells are co-transfected with plasmids encoding human STING and a reporter construct (e.g., IFNβ-luciferase).
-
-
Treatment and Lysis:
-
24 hours post-transfection, cells are treated with this compound (e.g., 50 µM) or a vehicle control for 16 hours.
-
Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated IRF3 (p-IRF3) and total IRF3. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Native PAGE Analysis of STING Oligomerization
This technique is used to visualize the formation of higher-order STING oligomers induced by this compound.
Methodology:
-
Protein Purification: Recombinant human STING protein is purified from a suitable expression system (e.g., insect or mammalian cells).
-
Oligomerization Reaction:
-
Purified STING protein is incubated with this compound (e.g., 40 µM) or a vehicle control in a suitable buffer for 16 hours at 4°C.
-
-
Native PAGE:
-
The samples are mixed with a non-denaturing loading dye.
-
The protein complexes are separated on a native polyacrylamide gel (e.g., a 4-16% gradient gel).
-
The gel is then stained with a protein stain (e.g., Coomassie Brilliant Blue) or transferred to a membrane for Western blotting using an anti-STING antibody to visualize the different oligomeric states.
-
STING Translocation/Aggregation Assay in 293T Cells
This fluorescence microscopy-based assay visualizes the redistribution of STING from the endoplasmic reticulum to perinuclear puncta upon activation.
Methodology:
-
Cell Culture and Transfection:
-
293T cells are seeded on glass coverslips in a multi-well plate.
-
Cells are transfected with a plasmid encoding a fluorescently tagged STING protein (e.g., STING-GFP).
-
-
Treatment:
-
24 hours post-transfection, cells are treated with this compound (e.g., 50 µM) or a vehicle control for 16 hours.
-
-
Immunofluorescence and Imaging:
-
Cells are fixed with paraformaldehyde, permeabilized with a detergent (e.g., Triton X-100), and the nuclei are counterstained with DAPI.
-
The coverslips are mounted on microscope slides.
-
Images are acquired using a fluorescence microscope to observe the subcellular localization of STING-GFP. Activated STING will appear as bright, perinuclear punctate structures.
-
IFNβ Production Assay in Human PBMCs
This ELISA-based assay measures the secretion of IFNβ from primary human immune cells in response to STING activation.
Methodology:
-
PBMC Isolation:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
-
Treatment:
-
PBMCs are seeded in a multi-well plate and treated with this compound (e.g., 50 µM), a positive control (e.g., cGAMP), or a vehicle control.
-
The cells are incubated for a specified period (e.g., 24 hours).
-
-
ELISA:
-
The cell culture supernatant is collected.
-
The concentration of IFNβ in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
Conclusion
This compound is a first-in-class small molecule that activates the STING pathway through a novel molecular glue mechanism. By targeting the transmembrane domain and promoting the high-order oligomerization of STING, this compound offers a unique and potent means of stimulating innate immunity. The data presented in this technical guide highlight its significant in vitro and in vivo activity, establishing it as a valuable tool for research and a promising candidate for the development of new immunotherapies. The detailed experimental protocols provided herein should enable researchers to further investigate the properties of this compound and other STING-modulating compounds.
References
- 1. 8flk - Cryo-EM structure of STING oligomer bound to cGAMP and this compound - Downloads - Protein Data Bank Japan [pdbj.org]
- 2. Activation of human STING by a molecular glue-like compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of human STING by a molecular glue-like compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of human STING by a molecular glue-like compound [ouci.dntb.gov.ua]
- 5. This compound: A Molecular Glue-like Compound Opens a New Pathway for STING Activation [bldpharm.com]
Unveiling the Molecular Glue: A Technical Guide to the Structural Biology of the NVS-STG2 and STING Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural and functional interactions between the novel small-molecule STING agonist, NVS-STG2, and the Stimulator of Interferon Genes (STING) protein. This compound represents a new class of STING activators, functioning as a "molecular glue" to induce potent anti-tumor immunity. This document details the structural basis of this unique mechanism, compiles key quantitative data, and provides comprehensive experimental protocols for the study of this interaction.
Executive Summary
The cGAS-STING signaling pathway is a critical component of the innate immune system, detecting cytosolic DNA and initiating a cascade of events that leads to the production of type I interferons and other pro-inflammatory cytokines. This pathway holds significant promise for cancer immunotherapy. This compound is a recently identified STING agonist that operates through a distinct mechanism of action. Unlike the natural ligand cGAMP, which binds to the ligand-binding domain (LBD) of STING, this compound targets a pocket within the transmembrane domain (TMD). Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds between adjacent STING dimers, effectively acting as a molecular glue to promote the higher-order oligomerization of STING, a crucial step for its activation.[1][2][3] This novel mechanism of action opens up new avenues for the development of potent and specific STING-targeting therapeutics.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the interaction of this compound with human STING.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay | Source |
| AC50 | 5.2 µM | THP1-Dual™ | ISRE-Luc Reporter Assay | [4] |
Table 2: Structural Data for STING in Complex with this compound
| PDB ID | 8FLM |
| Method | Cryo-Electron Microscopy |
| Resolution | 2.90 Å |
| Complex Components | Human STING oligomer, cGAMP, this compound, C53 |
| Key Structural Feature | This compound binds to a pocket between the transmembrane domains of neighboring STING dimers.[2] |
| Source |
Signaling Pathway and Mechanism of Action
This compound activates the STING pathway through a novel, allosteric mechanism. The following diagrams illustrate the canonical STING signaling pathway and the specific mechanism of this compound action.
Caption: Canonical cGAS-STING Signaling Pathway.
Caption: Mechanism of this compound as a molecular glue for STING oligomerization.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of the this compound and STING interaction.
Human STING Protein Expression and Purification for Structural Studies
This protocol is adapted from methodologies used for the structural determination of STING complexes.
-
Construct: Full-length human STING (residues 1-379) is cloned into a mammalian expression vector, such as pEZT-BM, often with a C-terminal tag (e.g., T6SS secreted immunity protein 3) to aid in purification.
-
Expression: Recombinant baculovirus is generated and used to infect HEK293 GnTI⁻ cells for protein expression.
-
Cell Lysis: Cells are harvested and lysed in a buffer containing 20 mM HEPES pH 7.5, 150 mM NaCl, and protease inhibitors.
-
Solubilization: The membrane fraction is isolated by ultracentrifugation and solubilized in a buffer containing a mild detergent (e.g., lauryl maltose (B56501) neopentyl glycol - LMNG).
-
Affinity Chromatography: The solubilized protein is purified using affinity chromatography based on the tag (e.g., Tse3-sepharose for a Tsi3 tag).
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to isolate homogenous STING dimers.
Cryo-Electron Microscopy (Cryo-EM) of the STING-NVS-STG2 Complex
The following protocol outlines the general steps for determining the cryo-EM structure of STING in complex with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of human STING by a molecular glue-like compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 4. Protocol for detection of cGAMP-induced STING oligomerization in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
NVS-STG2: A Molecular Glue for STING Activation in Innate Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA and triggering powerful anti-pathogen and anti-tumor immune responses. NVS-STG2 is a novel small molecule STING agonist that functions as a "molecular glue," promoting the high-order oligomerization and activation of human STING. This technical guide provides a comprehensive overview of the role of this compound in innate immunity, detailing its mechanism of action, the downstream signaling cascade, and key experimental data. It is intended to serve as a resource for researchers and drug development professionals working on STING-targeted therapeutics.
Introduction to STING and Innate Immunity
The innate immune system provides the first line of defense against invading pathogens and cellular stress.[1] A central pathway in innate immunity is the cGAS-STING signaling cascade.[2] Cytosolic double-stranded DNA (dsDNA), a hallmark of many viral and bacterial infections, as well as cellular damage and cancer, is detected by the enzyme cyclic GMP-AMP synthase (cGAS).[2] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to the STING protein, a transmembrane adaptor protein located on the endoplasmic reticulum (ER).[3] This binding event initiates a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates the kinase TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. These cytokines orchestrate a robust immune response involving the activation of various immune cells, including dendritic cells, natural killer cells, and T cells, to eliminate the source of the cytosolic DNA. Given its central role in orchestrating anti-tumor immunity, the STING pathway has emerged as a promising target for cancer immunotherapy.
This compound: A Novel STING Agonist
This compound is a potent and specific small molecule agonist of human STING. Unlike the natural ligand cGAMP which binds to the cytosolic ligand-binding domain of STING, this compound has a unique mechanism of action.
Mechanism of Action: The "Molecular Glue" Concept
This compound functions as a molecular glue, binding to a pocket located between the transmembrane domains of adjacent STING dimers. This binding event stabilizes the interaction between STING dimers, promoting the formation of higher-order oligomers. This this compound-induced oligomerization mimics the conformational changes triggered by cGAMP binding, leading to the activation of the downstream signaling cascade. Cryo-electron microscopy studies have been instrumental in elucidating this unique binding mode.
The this compound-Induced STING Signaling Pathway
The activation of STING by this compound initiates a well-defined signaling cascade culminating in the production of type I interferons and other inflammatory cytokines.
Caption: this compound induced STING signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference(s) |
| ISRE-Luc Reporter Gene Expression | THP1-Dual | AC50 | 5.2 µM | |
| IRF3 Phosphorylation | HEK293T | Concentration | 50 µM | |
| STING Translocation/Aggregation | 293T | Concentration | 50 µM | |
| hSTING Higher-Order Oligomerization | Purified hSTING | Concentration | 40 µM | |
| IFNβ Production | Human PBMCs | Concentration | 50 µM |
Table 2: In Vivo Antitumor Efficacy of this compound
| Tumor Model | Mouse Strain | Dosing Regimen | Outcome | Reference(s) |
| MC38 | hSTING gene knock-in | 800 µg; intratumoral injection; 3 times (days 11, 14, and 18) | Significant slowing of tumor growth; no tumor growth in 4/9 mice | |
| B16-SIY | hSTING gene knock-in | 400 µg, 800 µg; intratumoral injection; 1 time (day 8) | Dose-dependent induction of T cell priming; significant increase in plasma IFNγ |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
THP1-Dual™ ISRE-Luciferase Reporter Assay
This assay is used to quantify the activation of the IRF pathway, a downstream effector of STING signaling.
Caption: Workflow for the THP1-Dual™ ISRE-Luciferase Reporter Assay.
Protocol:
-
Cell Culture: Culture THP1-Dual™ cells (InvivoGen) in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 2 mM L-glutamine, 25 mM HEPES, 100 µg/ml Normocin™, and selective antibiotics (Zeocin® and Blasticidin).
-
Cell Seeding: Seed THP1-Dual™ cells at a density of approximately 180,000 cells per well in a 96-well plate.
-
Compound Addition: Add serial dilutions of this compound (e.g., from 0.1 to 100 µM) or control compounds to the wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Transfer 20 µl of cell culture supernatant to a white 96-well plate.
-
Add 50 µl of QUANTI-Luc™ reagent (InvivoGen) to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the half-maximal activity concentration (AC50) from the dose-response curve.
IRF3 Phosphorylation Western Blot
This assay is used to directly assess the activation of IRF3, a key downstream kinase in the STING pathway.
Protocol:
-
Cell Culture and Treatment:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Transfect cells with a STING-expressing plasmid.
-
Treat the cells with this compound (e.g., 50 µM) for 16 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IRF3 (Ser396) and total IRF3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
In Vivo Antitumor Efficacy in MC38 Syngeneic Mouse Model
This model is used to evaluate the anti-tumor activity of this compound in an immunocompetent mouse model.
Caption: Workflow for the MC38 Syngeneic Mouse Tumor Model.
Protocol:
-
Animal Model: Use human STING knock-in mice to accurately assess the activity of the human-specific STING agonist this compound.
-
Tumor Cell Implantation: Subcutaneously inject approximately 1 x 10^6 MC38 colon adenocarcinoma cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width^2) / 2.
-
Drug Administration: When tumors reach a predetermined size (e.g., 50-100 mm³), administer this compound or vehicle control via intratumoral injection. A typical dosing regimen is 800 µg per mouse, administered three times on days 11, 14, and 18 post-tumor implantation.
-
Efficacy Evaluation: Continue to monitor tumor growth and animal survival. At the end of the study, tumors can be excised for further analysis (e.g., immune cell infiltration).
Conclusion
This compound represents a novel class of STING agonists with a unique "molecular glue" mechanism of action. By promoting the oligomerization of STING through binding to its transmembrane domain, this compound potently activates the innate immune system, leading to robust anti-tumor responses in preclinical models. The data and protocols presented in this guide provide a valuable resource for the scientific community to further explore the therapeutic potential of this compound and other STING-targeting agents in the fields of oncology and infectious diseases.
References
- 1. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis | Semantic Scholar [semanticscholar.org]
Unraveling the Allosteric Activation of STING by NVS-STG2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the allosteric activation of the Stimulator of Interferon Genes (STING) by the novel small molecule agonist, NVS-STG2. We will delve into the core mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways and experimental workflows.
Core Concept: this compound as a Molecular Glue
This compound represents a new class of STING agonists that functions as a "molecular glue". Unlike the endogenous ligand cGAMP, which binds to the cytosolic ligand-binding domain of STING, this compound targets a distinct pocket. Cryo-electron microscopy has revealed that this compound binds to a pocket located between the transmembrane domains of adjacent STING dimers. This binding event stabilizes the interaction between STING dimers, promoting the formation of high-order oligomers. This oligomerization is a critical conformational change required for the activation of STING and the subsequent downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately mounting an anti-tumor immune response.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
| In Vitro Activity of this compound |
| Assay |
| ISRE-Luciferase Reporter Gene Assay |
| IFNβ Production |
| In Vivo Antitumor Activity of this compound |
| Tumor Model |
| MC38 Colon Carcinoma |
NVS-STG2: A Technical Guide to its Impact on Interferon Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NVS-STG2 is a novel, synthetic small molecule that acts as a "molecular glue" to activate the stimulator of interferon genes (STING) pathway. This activation triggers a potent innate immune response characterized by the robust expression of type I interferons and a broad array of interferon-stimulated genes (ISGs). This technical guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative effects on interferon gene expression, and detailed protocols for key experimental assays. The information presented is intended to support further research and development of STING agonists for therapeutic applications, particularly in the field of immuno-oncology.
Introduction
The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon activation, STING orchestrates a signaling cascade that culminates in the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. These, in turn, induce the expression of a multitude of interferon-stimulated genes (ISGs) that establish an antiviral state and modulate adaptive immunity.
This compound has emerged as a significant research tool and potential therapeutic agent due to its unique mechanism of STING activation. Unlike the natural ligand cGAMP, which binds to the ligand-binding domain of STING, this compound acts as a molecular glue, binding to a pocket between the transmembrane domains of adjacent STING dimers. This interaction promotes the higher-order oligomerization of STING, a crucial step for its activation and downstream signaling.[1]
This guide will explore the downstream consequences of this compound-mediated STING activation, with a specific focus on the resulting changes in the interferon gene expression landscape.
Mechanism of Action: The this compound Signaling Pathway
This compound initiates a signaling cascade that leads to the transcription of interferon genes. The key steps are outlined below and visualized in the following diagram.
Quantitative Effects on Interferon Gene Expression
The activation of the STING pathway by this compound leads to a significant upregulation of interferon-stimulated genes (ISGs). The following tables summarize the quantitative data from key experiments.
Table 1: Activation of ISRE Reporter Gene Expression in THP1-Dual™ Cells
| Treatment | Concentration | Fold Induction (vs. control) | AC50 |
| This compound | 50 µM | Strong Induction | 5.2 µM |
Data is qualitative ("Strong Induction") as the precise fold-change value was not available in the sourced documents. The AC50 value indicates the concentration at which this compound induces half-maximal activation of the ISRE reporter.[1]
Table 2: Induction of IRF3 Phosphorylation
| Cell Line | Treatment | Concentration | Outcome |
| HEK293T | This compound | 50 µM | STING-dependent IRF3 phosphorylation |
This experiment confirms the activation of a key downstream transcription factor in the STING pathway.[1]
Table 3: Induction of IFN-β Production in Human PBMCs
| Treatment | Concentration | IFN-β Production Level |
| This compound | 50 µM | High levels, comparable to cGAMP |
This result demonstrates the potent ability of this compound to induce the production of a key type I interferon in primary human immune cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and information gathered from relevant research articles.
ISRE Luciferase Reporter Assay in THP1-Dual™ Cells
This assay quantifies the activation of the interferon-stimulated response element (ISRE) promoter, a direct target of the transcription factors activated by the STING pathway.
Protocol:
-
Cell Seeding: Seed THP1-Dual™ cells (InvivoGen) in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI 1640 medium supplemented with 10% FBS and antibiotics.
-
Treatment: The following day, treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Cell Lysis: Lyse the cells using a suitable luciferase assay lysis buffer (e.g., from a commercial kit like Promega's Dual-Glo® Luciferase Assay System).
-
Substrate Addition: Add the luciferase substrate to the cell lysate according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the activity of the ISRE promoter.
IRF3 Phosphorylation Western Blot
This protocol detects the phosphorylated, active form of IRF3, a key transcription factor downstream of STING.
Protocol:
-
Cell Culture and Treatment: Culture HEK293T cells and transfect with a STING-expressing plasmid. Treat the cells with 50 µM this compound or a control for 16 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (e.g., anti-p-IRF3 (Ser396)) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
IFN-β Production Measurement in Human PBMCs
This protocol quantifies the amount of IFN-β secreted by human peripheral blood mononuclear cells (PBMCs) in response to this compound.
Protocol:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well and treat with 50 µM this compound or a control.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IFN-β in the supernatant using a commercial Human IFN-β ELISA kit, following the manufacturer's instructions.
Conclusion
This compound represents a powerful tool for activating the STING pathway and inducing a robust interferon response. Its unique "molecular glue" mechanism of action provides a novel approach to STING agonism. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers seeking to understand and harness the therapeutic potential of this compound and the broader field of STING-targeted immunotherapies. Further investigation into the full spectrum of ISGs induced by this compound through techniques like RNA sequencing will provide a more complete picture of its immunomodulatory effects and aid in the development of next-generation STING agonists.
References
Methodological & Application
Application Notes and Protocols for NVS-STG2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVS-STG2 is a novel, potent small molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] It functions as a "molecular glue," inducing the higher-order oligomerization of human STING by binding to a pocket between the transmembrane domains of adjacent STING dimers.[3][4][5] This unique allosteric mechanism of action leads to the robust activation of downstream signaling pathways, culminating in the production of type I interferons and other pro-inflammatory cytokines. These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to probe the STING pathway and assess its potential as a therapeutic agent.
Mechanism of Action
STING is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged cells. Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TBK1, which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons. This compound mimics this activation by stabilizing the interaction between STING dimers, thereby promoting the formation of higher-order oligomers necessary for downstream signaling.
Caption: this compound signaling pathway.
Data Presentation
In Vitro Activity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| THP1-Dual | ISRE-Luc Reporter | AC50 | 5.2 µM | |
| HEK293T | STING-dependent IRF3 Phosphorylation | Effective Concentration | 50 µM | |
| 293T | STING Translocation/Aggregation | Effective Concentration | 50 µM | |
| Human PBMCs | IFNβ Production | Effective Concentration | 50 µM |
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: this compound is soluble up to 100 mM in DMSO.
-
Storage: Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 1: ISRE-Luciferase Reporter Assay in THP1-Dual™ Cells
This protocol is designed to quantify the activation of the IRF3 pathway downstream of STING activation.
Materials:
-
THP1-Dual™ Cells (InvivoGen)
-
This compound
-
DMSO (Cell culture grade)
-
Complete growth medium (e.g., RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin)
-
QUANTI-Luc™ (InvivoGen)
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Plate THP1-Dual™ cells at a density of 1 x 10^5 cells/well in a 96-well white opaque plate in 180 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10X stock solution of this compound in complete growth medium. Perform serial dilutions to generate a dose-response curve (e.g., starting from a final concentration of 50 µM).
-
Add 20 µL of the 10X this compound solution or vehicle control (DMSO) to the respective wells.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Prepare QUANTI-Luc™ reagent according to the manufacturer's instructions.
-
Add 20 µL of the cell supernatant to a new 96-well white opaque plate.
-
Add 50 µL of QUANTI-Luc™ reagent to each well.
-
Measure luminescence using a luminometer.
-
Protocol 2: IRF3 Phosphorylation Assay by Western Blot
This protocol assesses the direct activation of STING's downstream signaling partner, IRF3.
Materials:
-
HEK293T cells
-
This compound
-
DMSO
-
Complete growth medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IRF3 (Ser386), anti-IRF3, anti-STING, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
6-well plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Treat cells with 50 µM this compound or DMSO vehicle control for 16 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
Caption: General experimental workflow for this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low signal in reporter assay | Cell viability issues | Check cell health and density. Ensure proper handling and culture conditions. |
| Inactive this compound | Verify the integrity of the compound. Prepare fresh stock solutions. | |
| Low STING expression | Use a cell line with known endogenous STING expression or transfect cells with a STING expression plasmid. | |
| High background in Western blot | Non-specific antibody binding | Optimize antibody concentrations and blocking conditions. |
| Insufficient washing | Increase the number and duration of washes. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure accurate dilutions. |
| Cell passage number | Use cells within a consistent and low passage number range. |
Conclusion
This compound is a valuable tool for studying the STING signaling pathway due to its unique mechanism of action. The protocols outlined above provide a framework for investigating its effects in various cell-based assays. Researchers can adapt these methods to their specific experimental needs to further elucidate the role of STING in immunity and disease.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: A Molecular Glue-like Compound Opens a New Pathway for STING Activation [bldpharm.com]
- 5. Activation of human STING by a molecular glue-like compound - OAK Open Access Archive [oak.novartis.com]
Application Notes and Protocols for NVS-STG2 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVS-STG2 is a potent and allosteric small molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1] It functions as a "molecular glue," binding to the transmembrane domain (TMD) interface of STING dimers.[1] This binding event promotes the higher-order oligomerization of STING, leading to its activation and the subsequent induction of a robust type I interferon response and other pro-inflammatory cytokines.[2][3][4] This potent immune activation makes this compound a compelling agent for investigation in cancer immunotherapy, particularly for its ability to convert immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing. These application notes provide detailed information and protocols for the use of this compound in in vivo mouse models of cancer.
Mechanism of Action
This compound acts as a molecular glue that stabilizes the interaction between adjacent STING dimers within the endoplasmic reticulum membrane. Unlike the natural STING agonist cGAMP, which binds to the ligand-binding domain, this compound targets a pocket between the transmembrane domains. This unique binding mechanism induces a conformational change in STING, leading to its oligomerization and activation. Activated STING then translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-α and IFN-β) and other inflammatory genes.
Signaling Pathway of this compound-mediated STING Activation
Caption: this compound acts as a molecular glue to induce STING oligomerization and downstream signaling.
Quantitative Data Summary
The following tables summarize the reported in vivo dosages and anti-tumor effects of this compound in various mouse tumor models.
Table 1: this compound Dosage and Administration in Mouse Tumor Models
| Tumor Model | Mouse Strain | Compound | Dose per Animal | Route of Administration | Dosing Schedule |
| MC38 Colon Adenocarcinoma | hSTING Knock-in C57BL/6 | This compound | 800 µg | Intratumoral | 3 injections on days 11, 14, and 18 post-tumor implantation |
| B16-SIY Melanoma | hSTING Knock-in C57BL/6 | This compound | 400 µg, 800 µg | Intratumoral | Single injection on day 8 post-tumor implantation |
Table 2: In Vivo Efficacy of this compound in Mouse Tumor Models
| Tumor Model | Mouse Strain | Dose per Animal | Key Findings |
| MC38 Colon Adenocarcinoma | hSTING Knock-in C57BL/6 | 800 µg | Significantly slowed tumor growth. Resulted in no significant tumor growth in 4 out of 9 mice during a 33-day experimental period. |
| B16-SIY Melanoma | hSTING Knock-in C57BL/6 | 400 µg, 800 µg | Induced a significant, dose-dependent T cell priming response. Led to a significant increase in plasma IFNγ levels 6 hours after dosing. |
Experimental Protocols
Materials and Reagents:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile saline (0.9% sodium chloride)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Protocol 1: Preparation of this compound Dosing Solution for Intratumoral Injection
This protocol is based on a common formulation for poorly soluble compounds for in vivo use and should be optimized for your specific experimental needs.
-
Prepare a Stock Solution in DMSO:
-
This compound is soluble in DMSO up to 86 mg/mL. To prepare a stock solution, aseptically weigh the desired amount of this compound powder and dissolve it in sterile DMSO to achieve a high concentration (e.g., 20-40 mg/mL).
-
Ensure complete dissolution by gentle vortexing or sonication. The resulting solution should be clear.
-
-
Prepare the Vehicle Mixture:
-
In a sterile tube, prepare the vehicle mixture. A commonly used vehicle for STING agonists consists of PEG300, Tween-80, and saline. A suggested ratio is 40% PEG300, 5% Tween-80, and 55% saline.
-
For example, to prepare 1 mL of vehicle, mix 400 µL of PEG300, 50 µL of Tween-80, and 550 µL of sterile saline.
-
-
Prepare the Final Dosing Solution:
-
The final concentration of DMSO in the dosing solution should be kept low (ideally ≤ 5%) to minimize toxicity.
-
To prepare a dosing solution for a target dose (e.g., 800 µg in a 50 µL injection volume), calculate the required concentration (800 µg / 50 µL = 16 mg/mL).
-
Carefully add the appropriate volume of the this compound stock solution in DMSO to the vehicle mixture. For instance, to prepare 1 mL of a 16 mg/mL dosing solution from a 40 mg/mL stock, you would add 400 µL of the stock to 600 µL of the vehicle.
-
Mix thoroughly by gentle inversion or vortexing until a clear, homogeneous solution is obtained.
-
It is recommended to prepare the final dosing solution fresh on the day of injection.
-
Protocol 2: In Vivo Administration of this compound in a Syngeneic Mouse Tumor Model
-
Animal Models:
-
Studies have utilized female C57BL/6 wild-type and humanized STING (hSTING) knock-in mice, typically 10-12 weeks old and weighing 20-25 g.
-
Tumor cells (e.g., MC38 or B16-SIY) are implanted subcutaneously according to standard protocols.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (length x width²) / 2.
-
-
Intratumoral Administration:
-
When tumors reach the desired size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Using an insulin (B600854) syringe, carefully inject the prepared this compound dosing solution (or vehicle control) directly into the center of the tumor. The injection volume is typically 50-100 µL.
-
Follow the dosing schedule as outlined in your experimental design (e.g., single dose or multiple doses over several days).
-
-
Efficacy and Pharmacodynamic Readouts:
-
Continue to monitor tumor growth and animal well-being throughout the study.
-
At specified time points, blood samples can be collected to measure systemic cytokine levels (e.g., IFNγ).
-
At the end of the study, tumors and other tissues can be harvested for further analysis, such as flow cytometry to assess immune cell infiltration or gene expression analysis.
-
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for evaluating the in vivo efficacy of this compound in a mouse tumor model.
Disclaimer: These protocols and application notes are intended for research use only by qualified individuals. The provided information is based on currently available literature and should be adapted and optimized for specific experimental conditions. Appropriate safety precautions should be taken when handling all chemical reagents and performing animal experiments.
References
Application Notes and Protocols for Studying STING-Dependent Signaling Using NVS-STG2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. This pathway plays a crucial role in antitumor immunity, making it an attractive target for cancer immunotherapy. NVS-STG2 is a novel small-molecule STING agonist that functions as a molecular glue.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound to investigate STING-dependent signaling in various experimental settings.
Mechanism of Action
This compound activates human STING through a unique mechanism. Unlike the natural ligand cGAMP which binds to the cytosolic ligand-binding domain, this compound binds to a pocket between the transmembrane domains of adjacent STING dimers.[1][4] This binding acts as a "molecular glue," stabilizing the dimer-dimer interface and promoting the formation of higher-order STING oligomers. This oligomerization is a critical step for STING activation, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other pro-inflammatory cytokines.
Caption: THP1-Dual™ reporter assay workflow.
IRF3 Phosphorylation by Western Blot
This protocol details the detection of IRF3 phosphorylation in HEK293T cells following treatment with this compound.
Materials:
-
HEK293T cells
-
DMEM (with 10% FBS, Pen-Strep)
-
Plasmid encoding human STING
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-IRF3 (Ser386), anti-IRF3, anti-STING, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 6-well plate.
-
Transfect the cells with a STING-expressing plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Treatment: 24 hours post-transfection, treat the cells with this compound (e.g., 50 µM) for 16 hours.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in 100-200 µL of lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Logical Relationship Diagram
Caption: Logic of IRF3 phosphorylation detection.
In Vivo Antitumor Efficacy in a Murine Tumor Model
This protocol provides a general framework for evaluating the in vivo antitumor activity of this compound in a syngeneic mouse tumor model.
Materials:
-
hSTING knock-in mice (e.g., C57BL/6 background)
-
Tumor cells (e.g., MC38 colon adenocarcinoma)
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Calipers
-
Syringes and needles for tumor implantation and drug administration
Protocol:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 106 MC38 cells) into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm3), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Administer this compound via intratumoral injection. A sample dosing regimen could be 800 µg per mouse, administered three times on days 11, 14, and 18 post-tumor implantation.
-
The control group should receive vehicle injections following the same schedule.
-
-
Endpoint:
-
Continue to monitor tumor growth and body weight.
-
The experiment can be terminated when tumors in the control group reach a predetermined size, or at a set time point.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., flow cytometry for immune cell infiltration).
-
Experimental Workflow Diagram
References
NVS-STG2: A Potent Allosteric Agonist for Inducing IRF3 Phosphorylation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
NVS-STG2 is a novel, potent, and allosteric small molecule agonist of the human Stimulator of Interferon Genes (STING) protein.[1][2][3] As a critical component of the innate immune system, the cGAS-STING pathway plays a pivotal role in detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage, thereby triggering a cascade of immune responses.[4][5] this compound functions as a "molecular glue," binding to a pocket between the transmembrane domains of adjacent STING dimers. This binding induces the high-order oligomerization of STING, a crucial step for its activation and the subsequent recruitment and phosphorylation of Interferon Regulatory Factor 3 (IRF3) by TANK-binding kinase 1 (TBK1). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons and other pro-inflammatory genes. These application notes provide detailed protocols for utilizing this compound to induce and assess IRF3 phosphorylation, a key downstream indicator of STING pathway activation.
Mechanism of Action: The cGAS-STING Signaling Pathway
The canonical cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with infection or cellular stress. The enzyme cyclic GMP-AMP synthase (cGAS) binds to this dsDNA and synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident transmembrane protein, triggering a conformational change that leads to its oligomerization and translocation. This activated STING platform recruits and activates TBK1, which in turn phosphorylates IRF3. This compound bypasses the need for cGAMP and directly induces STING oligomerization and activation.
Figure 1: cGAS-STING signaling pathway and the action of this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound in inducing STING-dependent signaling.
| Cell Line | Assay | Parameter | Value | Reference |
| THP1-Dual™ | ISRE-Luciferase Reporter | AC₅₀ | 5.2 µM | |
| HEK293T | IRF3 Phosphorylation | Effective Concentration | 50 µM (16 h) | |
| THP-1 | IRF3 Phosphorylation | - | Strong induction | |
| Human PBMCs | IFN-β Production | Effective Concentration | 50 µM |
Table 1: In vitro activity of this compound.
Experimental Protocols
Protocol 1: this compound-Induced IRF3 Phosphorylation Assay in HEK293T Cells
This protocol describes the methodology for treating HEK293T cells with this compound and subsequently detecting IRF3 phosphorylation by Western blotting.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
This compound Treatment:
-
Prepare working solutions of this compound in cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treat cells with the desired concentrations of this compound (e.g., a dose-response from 1 µM to 50 µM). Include a vehicle control (DMSO only).
-
Incubate the cells for a specified time course (e.g., 4, 8, 16, 24 hours). A 16-hour incubation with 50 µM this compound has been shown to be effective.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 20 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IRF3 (Ser396) and total IRF3 overnight at 4°C. A loading control like β-actin should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Figure 2: Experimental workflow for IRF3 phosphorylation assay.
Expected Results
A successful experiment will show a dose- and time-dependent increase in the phosphorylation of IRF3 at Serine 396 in this compound-treated cells compared to the vehicle control. The total IRF3 levels should remain relatively constant across all conditions, and the loading control should be consistent.
Troubleshooting
-
No or weak p-IRF3 signal:
-
Confirm the activity of this compound.
-
Optimize the concentration and incubation time.
-
Ensure the use of fresh phosphatase inhibitors in the lysis buffer.
-
Check the integrity and specificity of the primary antibody.
-
-
High background:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (e.g., duration, blocking agent).
-
Titrate the primary and secondary antibody concentrations.
-
This compound is a valuable tool for researchers studying the cGAS-STING pathway and its role in innate immunity. Its ability to potently and directly activate STING allows for the specific investigation of downstream signaling events, such as IRF3 phosphorylation. The protocols and data presented here provide a comprehensive guide for the application of this compound in this context, facilitating further research into STING-mediated immune responses and the development of novel immunomodulatory therapies.
References
- 1. Activation of human STING by a molecular glue-like compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of human STING by a molecular glue-like compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for NVS-STG2 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of NVS-STG2, a novel STING (Stimulator of Interferon Genes) agonist, in preclinical animal studies. This compound acts as a molecular glue, promoting the high-order oligomerization and activation of human STING, leading to potent anti-tumor immune responses.[1][2][3][4][5] This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes based on available research data.
Mechanism of Action
This compound represents a new class of STING agonists with a unique mechanism of action. Unlike the endogenous ligand cGAMP which binds to the cytosolic ligand-binding domain of STING, this compound binds to a pocket between the transmembrane domains of adjacent STING dimers. This binding acts as a "molecular glue," stabilizing the interaction between STING dimers and promoting their assembly into higher-order oligomers. This oligomerization is a critical step in STING activation, leading to the recruitment and activation of TBK1, which in turn phosphorylates IRF3. Activated IRF3 then translocates to the nucleus to drive the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, initiating a robust innate immune response that bridges to adaptive anti-tumor immunity. Cryo-electron microscopy (cryo-EM) structures have elucidated the precise binding mode of this compound, confirming its role in inducing STING oligomerization.
Signaling Pathway of this compound-mediated STING Activation
Caption: this compound molecular glue mechanism for STING activation.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in syngeneic mouse tumor models. These studies utilized humanized STING (hSTING) knock-in mice due to the human-specific activity of this compound.
Table 1: In Vivo Anti-Tumor Efficacy of Intratumoral this compound
| Animal Model | Treatment Group | Dose (µg) | Dosing Schedule | Tumor Growth Inhibition | Complete Response Rate | Reference |
| MC38 Colon Carcinoma | Vehicle | - | Days 11, 14, 18 | - | 0/9 | |
| MC38 Colon Carcinoma | This compound | 800 | Days 11, 14, 18 | Significant slowing of tumor growth | 4/9 | |
| B16-SIY Melanoma | Vehicle | - | Day 8 (single dose) | - | Not Reported | |
| B16-SIY Melanoma | This compound | 400 | Day 8 (single dose) | Dose-dependent | Not Reported | |
| B16-SIY Melanoma | This compound | 800 | Day 8 (single dose) | Dose-dependent and significant | Not Reported |
Table 2: Pharmacodynamic Effects of Intratumoral this compound in B16-SIY Model
| Treatment Group | Dose (µg) | Time Point | Parameter | Result | Reference |
| Vehicle | - | 6 hours post-dose | Plasma IFNγ | Baseline | |
| This compound | 400 | 6 hours post-dose | Plasma IFNγ | Significant Increase (p=0.0008) | |
| This compound | 800 | 6 hours post-dose | Plasma IFNγ | Significant Increase (p<0.0001) | |
| Vehicle | - | 6 days post-treatment | Anti-SIY T-cell Response | Baseline | |
| This compound | 800 | 6 days post-treatment | Anti-SIY T-cell Response | Significant Induction (p=0.0009) |
Experimental Protocols
Preparation and Formulation of this compound for In Vivo Administration
Materials:
-
This compound powder (≥98% purity)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
PEG300, sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl) or corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol for a Clear Solution Formulation:
-
Prepare a stock solution of this compound in DMSO. This compound is soluble up to 100 mM in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of sterile DMSO.
-
To prepare a 1 mL final working solution at a concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.
-
Vortex the mixture until it is a clear and homogenous solution.
-
Add 50 µL of Tween-80 to the mixture and vortex again until clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex thoroughly to ensure a homogenous solution. This formulation should be used immediately for optimal results.
Protocol for a Suspension in Corn Oil:
-
Prepare a stock solution of this compound in DMSO (e.g., 21 mg/mL).
-
For a 1 mL final working solution, add 50 µL of the 21 mg/mL DMSO stock solution to 950 µL of sterile corn oil.
-
Vortex the mixture vigorously to create a uniform suspension. This formulation should also be used immediately.
Intratumoral Injection Procedure in Mice
Materials:
-
hSTING knock-in mice bearing subcutaneous MC38 or B16-SIY tumors
-
Prepared this compound formulation
-
1 mL syringes with 27-30 G needles
-
Anesthesia (e.g., isoflurane)
-
70% ethanol
-
Digital calipers
-
Scale for body weight measurement
Protocol:
-
Anesthetize the mouse using isoflurane (B1672236) or another approved anesthetic agent.
-
Record the body weight of the mouse.
-
Measure the tumor dimensions (length and width) using digital calipers. The tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.
-
Clean the skin over the tumor with 70% ethanol.
-
Draw the prepared this compound formulation into a 1 mL syringe fitted with a 27-30 G needle.
-
Gently insert the needle into the center of the tumor mass. The injection volume should be adjusted based on the tumor size, a common practice is to inject a volume equal to the tumor volume or a fixed volume (e.g., 50-100 µL).
-
Slowly inject the solution into the tumor. Resistance may be felt, indicating intratumoral delivery.
-
Slowly withdraw the needle to minimize leakage of the injectate.
-
Return the mouse to its cage and monitor until it has fully recovered from anesthesia.
-
Repeat the treatment according to the established dosing schedule (e.g., every 3-4 days for a total of 3 doses for the MC38 model).
Tumor Volume Measurement and Animal Monitoring
Protocol:
-
Tumor measurements and body weight should be recorded 2-3 times per week.
-
Use digital calipers to measure the longest diameter (length) and the perpendicular diameter (width) of the tumor.
-
Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Monitor the animals for any signs of toxicity, such as significant weight loss (>15-20%), changes in behavior, or skin ulceration at the tumor site.
-
Euthanize animals when tumors reach the maximum allowed size as per institutional guidelines (e.g., 2000 mm³) or if they show signs of significant distress.
Analysis of Immune Responses
Protocol for Cytokine Analysis:
-
At specified time points after this compound administration (e.g., 6 hours for acute responses), collect blood from the mice via an appropriate method (e.g., tail vein, cardiac puncture).
-
Process the blood to obtain plasma or serum and store at -80°C until analysis.
-
Tumors and draining lymph nodes can also be harvested, homogenized, and the supernatants collected for local cytokine analysis.
-
Measure cytokine levels (e.g., IFNγ, IFNβ, CXCL10, CCL5) using a multiplex immunoassay (e.g., Luminex) or ELISA kits according to the manufacturer's instructions.
Visualization of Experimental Workflow
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an this compound in vivo efficacy study.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 3. Activation of human STING by a molecular glue-like compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of human STING by a molecular glue-like compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A Molecular Glue-like Compound Opens a New Pathway for STING Activation [bldpharm.com]
NVS-STG2: A Novel Tool for Investigating the Role of STING in Autoimmune Diseases
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon and pro-inflammatory cytokine response.[1] While essential for host defense against pathogens, aberrant activation of the STING pathway by self-DNA has been implicated in the pathogenesis of a variety of autoimmune and autoinflammatory diseases, including Aicardi-Goutières syndrome (AGS), systemic lupus erythematosus (SLE), and STING-associated vasculopathy with onset in infancy (SAVI).[2] NVS-STG2 is a novel, potent, and specific allosteric agonist of human STING.[3] It functions as a "molecular glue," binding to a pocket between the transmembrane domains of adjacent STING dimers, thereby inducing high-order oligomerization and robust activation of the downstream signaling cascade. This unique mechanism of action makes this compound a valuable research tool for elucidating the complex role of STING signaling in the context of autoimmune diseases.
These application notes provide an overview of how this compound can be utilized to model and study autoimmune phenomena both in vitro and in vivo. The included protocols are based on established methodologies for other STING agonists and can be adapted for use with this compound.
Key Applications
-
Modeling STING-driven pathology in vitro: this compound can be used to stimulate primary immune cells (e.g., PBMCs) or immune cell lines (e.g., THP-1) to study the downstream consequences of STING activation, such as cytokine production, gene expression changes, and cell death pathways relevant to autoimmunity.
-
Inducing and exacerbating autoimmune models in vivo: Systemic or localized administration of this compound can be employed to investigate the contribution of STING activation to the initiation and progression of autoimmune disease in preclinical models.
-
Screening for novel therapeutic inhibitors: In combination with in vitro or in vivo models of STING-driven inflammation, this compound can serve as a tool to screen and validate potential inhibitors of the STING pathway for the treatment of autoimmune disorders.
Data Presentation
Table 1: In Vitro Cytokine and Gene Expression Profile Following STING Activation
This table summarizes the expected quantitative changes in key inflammatory mediators following stimulation of human and murine immune cells with STING agonists. Data is extrapolated from studies using various STING agonists and from genetic models of STING hyperactivation.
| Cell Type | Agonist/Model | Analyte | Fold Change/Concentration | Reference |
| Human PBMCs | This compound (50 µM) | IFN-β | High levels, comparable to cGAMP | |
| Human THP-1 cells | This compound (50 µM) | ISRE-Luc Reporter | Strong induction (AC50=5.2 µM) | |
| Murine BMDMs | diABZI | IFN-β, CXCL10, TNF-α, IL-6 | Significant upregulation | |
| Murine BMDMs | DMXAA (75 µM) | Ifnb, Ifna4, Ccl5, Cxcl10 | Significant upregulation | |
| SAVI Mouse Model (N153S) Splenocytes | - | RANTES, MCP-1, MIP-1b | Elevated levels | |
| SAVI Mouse Model (N153S) Serum | - | TNF, IL-17A, IL-13, G-CSF, MIP-1α, MIP-1β, MCP-1, IL-10 | 2-23 fold increase | |
| TREX1-/- Mouse Serum | - | Anti-dsDNA antibody | Significantly increased |
Table 2: In Vivo Administration of STING Agonists in Disease Models
This table provides a summary of dosages and administration routes for STING agonists used in various in vivo models. These can be used as a starting point for designing experiments with this compound.
| Animal Model | Agonist | Dosage | Administration Route | Key Outcome | Reference |
| C57BL/6 Mice | diABZI | 2.5 mg/kg | Subcutaneous | Secretion of IFN-β, IL-6, TNF, and CXCL1 | |
| C57BL/6 Mice | c-di-GMP | 100 µ g/mouse | Intraperitoneal | Delayed EAE onset | |
| K18-hACE2 Mice (SARS-CoV-2) | diABZI | 3 µ g/mouse | Intranasal | Decreased viral replication and lung inflammation | |
| C57BL/6 Mice (EAE) | cGAMP MPs | 5 µg cGAMP | Intramuscular | Protection from EAE | |
| hSTING Knock-in Mice (Tumor) | This compound | 400 µg, 800 µg | Intratumoral | T cell priming, increased plasma IFN-γ |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs) with this compound
Objective: To assess the cytokine production profile of human PBMCs in response to STING activation by this compound.
Materials:
-
This compound (stock solution prepared in DMSO, store at -80°C)
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Human whole blood from healthy donors
-
96-well cell culture plates
-
ELISA kits for human IFN-β, TNF-α, IL-6, and CXCL10
-
Sterile PBS
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs and transfer to a new 50 mL tube.
-
Wash PBMCs twice with sterile PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI 1640 medium and perform a cell count.
-
-
Cell Seeding and Stimulation:
-
Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in a final volume of 200 µL per well.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. A final concentration range of 1-50 µM is recommended as a starting point. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Add the this compound dilutions or vehicle control to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant for cytokine analysis.
-
Measure the concentrations of IFN-β, TNF-α, IL-6, and CXCL10 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Protocol 2: Induction of an Autoimmune Phenotype in Mice using this compound (Adapted from EAE model)
Objective: To investigate the potential of this compound to induce or exacerbate an autoimmune disease phenotype in a mouse model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE).
Materials:
-
This compound
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile PBS
-
Emulsification kit or two glass syringes and a luer lock connector
Procedure:
-
EAE Induction:
-
Prepare the MOG35-55/CFA emulsion by mixing MOG35-55 (final concentration 1 mg/mL) with CFA (containing 4 mg/mL M. tuberculosis)
-
On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of the MOG35-55/CFA emulsion per site.
-
On day 0 and day 2, inject 200 ng of PTX intraperitoneally in 100 µL of sterile PBS.
-
-
This compound Administration (Therapeutic Model):
-
Begin daily monitoring of mice for clinical signs of EAE starting around day 7 post-immunization (see scoring below).
-
Upon the first appearance of clinical signs (e.g., limp tail, score of 1), randomize mice into treatment and control groups.
-
Administer this compound or vehicle control. The route of administration (e.g., intraperitoneal, subcutaneous) and dosage should be optimized. Based on other STING agonists, a starting dose in the range of 1-5 mg/kg could be tested.
-
Continue treatment according to the desired experimental schedule (e.g., daily, every other day).
-
-
Clinical Scoring and Endpoint Analysis:
-
Score mice daily for clinical signs of EAE using a standard 0-5 scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state
-
-
At the end of the experiment, collect serum for cytokine analysis and tissues (spleen, spinal cord) for histopathology and immune cell profiling by flow cytometry.
-
Visualizations
cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling pathway and the action of this compound.
Experimental Workflow for In Vitro PBMC Stimulation
Caption: Workflow for stimulating human PBMCs with this compound.
Logical Relationship: STING in Autoimmunity
Caption: The role of chronic STING activation in driving autoimmunity.
References
- 1. Comprehensive elaboration of the cGAS-STING signaling axis in cancer development and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lung Inflammation in STING-Associated Vasculopathy with Onset in Infancy (SAVI) [mdpi.com]
- 3. STING Agonist Mitigates Experimental Autoimmune Encephalomyelitis by Stimulating Type I IFN-Dependent and -Independent Immune-Regulatory Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NVS-STG2-Mediated STING Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, detecting cytosolic DNA as a sign of infection or cellular damage and initiating a potent type I interferon response.[1][2][3] This has made STING a promising target for cancer immunotherapy.[1][4] NVS-STG2 is a novel, allosteric small molecule agonist of human STING. Unlike the endogenous ligand cGAMP which binds to the cytosolic ligand-binding domain, this compound acts as a "molecular glue," binding to a pocket between the transmembrane domains of adjacent STING dimers. This binding induces high-order oligomerization of STING, a crucial step for its activation and downstream signaling. These application notes provide detailed protocols for characterizing the activity of this compound in vitro and in vivo.
Mechanism of Action: this compound-Mediated STING Activation
This compound bypasses the canonical ligand-binding domain and directly induces the conformational changes required for STING activation. By binding to the transmembrane domain interface, it stabilizes the interaction between STING dimers, promoting the formation of large oligomers. This oligomerization leads to the recruitment and activation of Tank-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFNβ) and other pro-inflammatory cytokines.
Data Presentation
In Vitro Activity of this compound
| Assay Type | Cell Line | Readout | This compound Concentration | Result | Reference |
| ISRE Reporter Assay | THP1-Dual | Luciferase Expression | 50 µM | Strong induction | |
| ISRE Reporter Assay | THP1-Dual | AC50 | 5.2 µM | Potent activation | |
| IRF3 Phosphorylation | HEK293T (co-transfected with STING) | p-IRF3 levels | 50 µM (16h) | STING-dependent induction | |
| STING Aggregation | 293T | Punctate Structures | 50 µM (16h) | Induces aggregation of WT STING | |
| STING Oligomerization | Purified hSTING protein | Native Gel Analysis | 40 µM (16h) | Induces higher-order oligomers | |
| Cytokine Production | Human PBMCs | IFNβ levels | 50 µM | High levels, comparable to cGAMP |
In Vivo Antitumor Activity of this compound
| Animal Model | Tumor Model | This compound Dosing | Readout | Result | Reference |
| hSTING Knock-in Mice | MC38 | 800 µg (intratumoral, 3 times) | Tumor Growth | Significant slowing of tumor growth | |
| hSTING Knock-in Mice | B16-SIY | 400 µg, 800 µg (intratumoral, 1 time) | T cell Priming | Significant, dose-dependent induction | |
| hSTING Knock-in Mice | B16-SIY | Not specified | Plasma IFNγ | Significant increase at 6h post-dosing |
Experimental Protocols
General In Vitro Experimental Workflow
References
- 1. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 3. STING in Innate Immunity and Cancer: What’s the Buzz About? [novusbio.com]
- 4. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NVS-STG2 Experimental Results: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NVS-STG2 in their experiments. The information is tailored for scientists in the fields of immunology, oncology, and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule agonist of the STING (Stimulator of Interferon Genes) pathway.[1][2] It functions as a "molecular glue" by binding to a pocket between the transmembrane domains (TMDs) of adjacent STING dimers.[1][2][3] This binding event promotes the formation of higher-order STING oligomers, a critical step for the activation of downstream signaling cascades that lead to the production of type I interferons and other pro-inflammatory cytokines. This activation of the innate immune system can subsequently lead to potent anti-tumor responses.
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used to study and activate the STING pathway for therapeutic purposes, particularly in the context of cancer immunotherapy. By stimulating an innate immune response, it can help to convert immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune-mediated killing.
Q3: Is this compound active against all species' STING?
A3: The available data primarily focuses on the activity of this compound on human STING (hSTING). In vivo experiments have been successfully conducted in human STING knock-in mice. It is crucial to verify the activity of this compound on the specific species' STING being used in your experimental model.
Troubleshooting Guide
Problem 1: No or low STING activation observed after this compound treatment.
| Possible Cause | Recommended Solution |
| Incorrect STING variant: | This compound's binding site is on the transmembrane domain (TMD) of STING. Mutations in this region, such as R95A, R95E, or R95C in human STING, can significantly reduce or abolish this compound-mediated activation, while the response to the natural ligand cGAMP may remain intact. Verify the sequence of your STING construct. |
| Suboptimal this compound concentration: | The effective concentration of this compound can vary between cell lines and assays. A dose-response experiment is recommended to determine the optimal concentration. For example, this compound has been shown to induce ISRE-Luc reporter gene expression in THP1-Dual cells with an AC50 of 5.2 μM and induce IRF3 phosphorylation in HEK293T cells at 50 μM. |
| Compound solubility and stability: | This compound is a hydrophobic compound. Ensure that it is properly dissolved and that the final concentration of the solvent (e.g., DMSO) is compatible with your cell culture or in vivo model. For in vivo studies, it is recommended to prepare fresh working solutions on the day of use. If precipitation is observed, gentle heating and/or sonication may aid in dissolution. Stock solutions should be stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month). |
| Cell line responsiveness: | The responsiveness of a cell line to STING agonists can depend on the expression levels of STING and other downstream signaling components. Confirm that your cell line expresses functional STING. |
| Assay sensitivity: | The method used to measure STING activation (e.g., IRF3 phosphorylation, IFN-β production, ISRE reporter assay) may have different sensitivities. Ensure your chosen assay is sensitive enough to detect the expected level of activation. |
Problem 2: Inconsistent results in in-vivo experiments.
| Possible Cause | Recommended Solution |
| Improper formulation and administration: | A specific protocol for preparing this compound for in vivo use involves a mixture of DMSO, PEG300, Tween-80, and saline. Adherence to this protocol is crucial to ensure the compound remains in solution and is delivered effectively. Intratumoral injection has been shown to be an effective route of administration. |
| Tumor model selection: | Successful anti-tumor activity has been demonstrated in MC38 and B16-SIY tumor models in human STING knock-in mice. The efficacy of this compound may vary in different tumor models. |
| Dosing schedule: | The dosing regimen can significantly impact efficacy. Published studies have used single or multiple intratumoral injections. Optimization of the dosing schedule for your specific model may be necessary. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Concentration | Result |
| ISRE-Luc Reporter Assay | THP1-Dual | 50 µM | Strong induction of reporter gene expression (AC50 = 5.2 µM) |
| IRF3 Phosphorylation | HEK293T (co-transfected with STING) | 50 µM | Induction of STING-dependent IRF3 phosphorylation |
| STING Translocation/Aggregation | HEK293T | 50 µM | Induces formation of bright punctate structures of wild-type STING |
| hSTING Oligomerization | Purified hSTING protein | 40 µM | Induces the formation of higher-order oligomers |
| IFNβ Production | Human PBMCs | 50 µM | High levels of IFNβ production, comparable to cGAMP |
Table 2: In Vivo Anti-Tumor Activity of this compound
| Tumor Model | Mouse Strain | Dosing Regimen | Result |
| MC38 | hSTING knock-in | 800 µg, intratumoral injection, 3 times (days 11, 14, 18) | Significantly slowed tumor growth; 4 out of 9 mice remained tumor-free during the 33-day experimental period |
| B16-SIY | hSTING knock-in | 400 µg, 800 µg, intratumoral injection, 1 time (day 8) | Significant dose-dependent induction of T cell priming response and a significant increase in plasma IFNγ levels 6 hours after dosing |
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound
This protocol yields a 2.5 mg/mL clear solution of this compound.
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to facilitate dissolution.
-
It is recommended to prepare this working solution fresh on the day of use.
Protocol 2: Detection of STING Oligomerization by Native PAGE
A detailed protocol for detecting STING oligomerization in cultured cells can be found in the publication by Shang et al., 2019, which describes methods for cell culture, transfection, cGAMP treatment, and Blue Native PAGE (BN-PAGE). While this protocol uses cGAMP, it can be adapted for use with this compound by replacing cGAMP with the desired concentration of this compound.
Visualizations
Caption: this compound induced STING signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Optimizing NVS-STG2 Concentration for Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vitro concentration of NVS-STG2, a novel STING (Stimulator of Interferator Genes) agonist. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate your research.
Understanding this compound
This compound is a molecular glue that activates the STING pathway by binding to a pocket between the transmembrane domains of neighboring STING dimers.[1][2][3] This unique mechanism of action promotes the higher-order oligomerization of STING, leading to a potent downstream immune response.[1][3] Unlike cyclic dinucleotides (CDNs) such as cGAMP, this compound activates STING through an allosteric mechanism.
Signaling Pathway of this compound-Mediated STING Activation
Caption: this compound-induced STING signaling pathway.
Quantitative Data Summary
The following table summarizes the reported in vitro concentrations and observed effects of this compound in various cell types. This data can serve as a starting point for designing your experiments.
| Cell Line/Type | Concentration | Incubation Time | Readout | Observed Effect |
| THP1-Dual | 50 µM | 24 hours | ISRE-Luc Reporter Assay | Strong induction (AC50 = 5.2 µM) |
| HEK293T | 50 µM | 16 hours | Western Blot | STING-dependent IRF3 phosphorylation |
| HEK293T | 50 µM | 16 hours | Microscopy | Formation of bright punctate STING structures |
| Purified hSTING | 40 µM | 16 hours | Native Gel Analysis | Induction of higher-order oligomers |
| Human PBMCs | 50 µM | Not Specified | ELISA | High levels of IFNβ production |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: Based on available data, a good starting point for a dose-response experiment is a range from 0.1 µM to 50 µM. The optimal concentration will be highly dependent on the specific cell line's STING expression level and the experimental endpoint.
Q2: How should I prepare and store this compound?
A2: this compound is typically soluble in DMSO up to 100 mM. It is recommended to prepare a high-concentration stock solution in DMSO, aliquot it to avoid repeated freeze-thaw cycles, and store it at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Q3: I am not observing any STING pathway activation. What could be the reason?
A3: There are several potential reasons for a lack of STING activation:
-
Low or absent STING expression: Verify STING protein levels in your cell line via Western blot. Some cell lines may have very low or no endogenous STING expression.
-
Suboptimal this compound concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Degraded this compound: Ensure that the compound has been stored properly and that the stock solution is not too old.
-
Issues with downstream signaling components: The lack of response could be due to deficiencies in other proteins in the STING pathway, such as TBK1 or IRF3.
Q4: I am observing high levels of cell death. What should I do?
A4: High cytotoxicity can be addressed by:
-
Lowering the this compound concentration: Perform a dose-response experiment in parallel with a cell viability assay (e.g., MTT or PrestoBlue) to find a concentration that activates the STING pathway with minimal impact on cell viability.
-
Reducing the incubation time: A shorter incubation period may be sufficient to activate the pathway without causing excessive cell death.
-
Checking for solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not toxic to your cells. It is advisable to include a vehicle-only control in your experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low STING Activation | 1. Low STING Expression: The cell line may not express sufficient levels of STING protein. | Verify STING expression by Western blot. Consider using a different cell line known to have a functional STING pathway (e.g., THP-1). |
| 2. Ineffective this compound Concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment (e.g., 0.1 µM to 50 µM) to identify the optimal concentration. | |
| 3. Degraded Compound: this compound may have degraded due to improper storage. | Ensure proper storage of this compound stock solutions (-20°C for short-term, -80°C for long-term). Prepare fresh working solutions for each experiment. | |
| 4. Compromised Downstream Pathway: Issues with downstream signaling components (TBK1, IRF3). | Verify the expression and phosphorylation of TBK1 and IRF3 via Western blot as a positive control for pathway integrity. | |
| High Cell Death/Toxicity | 1. Excessive STING Activation: High concentrations of this compound can lead to overstimulation of the inflammatory response and subsequent cell death. | Reduce the concentration of this compound. Refer to your dose-response and cell viability data to select a concentration with robust activation and minimal toxicity. |
| 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the concentration used. | Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle-only control. | |
| 3. Prolonged Incubation: The incubation time may be too long, leading to cumulative toxicity. | Perform a time-course experiment to determine the shortest incubation time required for significant STING activation. | |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. | Ensure a homogenous cell suspension and use precise pipetting techniques when seeding plates. |
| 2. Inconsistent Reagent Addition: Variations in the amount of this compound added to each well. | Use calibrated pipettes and be meticulous when adding the compound to each well. | |
| 3. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can lead to increased compound concentration. | Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a comprehensive approach to identify the optimal this compound concentration by performing a dose-response experiment and simultaneously assessing cell viability and pathway activation.
Experimental Workflow for this compound Concentration Optimization
Caption: Workflow for optimizing this compound concentration.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
Phosphate-buffered saline (PBS)
-
96-well and 6-well tissue culture plates
-
Reagents for cell viability assay (e.g., MTT)
-
Reagents for protein analysis (lysis buffer, antibodies for STING, p-TBK1, p-IRF3, and loading control)
-
Reagents for gene expression analysis (RNA extraction kit, cDNA synthesis kit, qPCR master mix, primers for IFNB1, CXCL10, and a housekeeping gene)
Procedure:
-
Cell Seeding:
-
For cell viability and gene expression analysis, seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of analysis.
-
For protein analysis, seed cells in a 6-well plate.
-
-
This compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium. A suggested range is 100 µM down to 0.1 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the cells and add the this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plates for a predetermined time (e.g., 16-24 hours) at 37°C in a humidified CO2 incubator.
-
-
Analysis:
-
Cell Viability (MTT Assay):
-
Add MTT reagent to each well of the 96-well plate and incubate according to the manufacturer's protocol.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
-
Pathway Activation (Western Blot):
-
Harvest cells from the 6-well plate and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-TBK1, p-IRF3, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.
-
-
Downstream Gene Expression (RT-qPCR):
-
Harvest cells from the 96-well plate and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for IFNB1, CXCL10, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
-
-
-
Data Interpretation:
-
Plot the dose-response curves for cell viability, protein phosphorylation, and gene expression.
-
The optimal concentration of this compound will be the one that provides a robust activation of the STING pathway (high p-TBK1/p-IRF3 and high IFNB1/CXCL10 expression) with minimal cytotoxicity.
-
Logical Troubleshooting Flow
Caption: Decision tree for troubleshooting this compound experiments.
References
NVS-STG2 In Vivo Studies Technical Support Center
Welcome to the technical support center for NVS-STG2, a novel synthetic STING (Stimulator of Interferon Genes) agonist. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vivo studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic cyclic dinucleotide (CDN) designed to mimic the natural STING ligand, 2'3'-cGAMP. It binds directly to the STING protein located on the endoplasmic reticulum. This binding event induces a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TBK1 (TANK-binding kinase 1), which in turn phosphorylates the transcription factor IRF3 (interferon regulatory factor 3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][2][3] This cascade initiates a robust innate immune response, leading to the activation and recruitment of various immune cells, including dendritic cells (DCs), T cells, and natural killer (NK) cells, to the tumor microenvironment.[4][5]
Q2: We are observing limited or no anti-tumor efficacy with this compound monotherapy. What are the potential causes?
A2: A lack of efficacy can stem from several factors:
-
Poor Bioavailability and Delivery: Like many natural CDNs, this compound is hydrophilic and negatively charged, which limits its ability to cross cell membranes and reach the cytosolic STING protein. This often necessitates direct intratumoral administration.
-
Rapid Degradation: this compound can be susceptible to enzymatic degradation by extracellular and intracellular phosphodiesterases, such as ENPP1, leading to a short half-life.
-
"Cold" Tumor Microenvironment: The tumor may lack sufficient immune cell infiltration for an effective anti-tumor response to be mounted, even with STING activation.
-
Suboptimal Dosing or Scheduling: The magnitude and duration of STING activation are critical. Continuous or excessively high activation can lead to T-cell exhaustion and immunosuppression.
-
Species Specificity: Although designed for broad reactivity, there could be subtle differences in binding affinity between murine and human STING.
Q3: What are the common toxicities associated with systemic administration of this compound, and how can they be mitigated?
A3: Systemic administration can lead to widespread immune activation, potentially causing a "cytokine storm" characterized by a massive release of pro-inflammatory cytokines. This can result in systemic inflammation and immune-related adverse events. Mitigation strategies include:
-
Localized Delivery: Intratumoral injection is the most common approach to limit systemic exposure and associated toxicities.
-
Formulation with Delivery Systems: Encapsulating this compound in nanoparticles, liposomes, or hydrogels can improve tumor-specific targeting and reduce systemic exposure.
-
Dose Optimization: Careful dose-escalation studies are crucial to identify a therapeutic window that balances efficacy and toxicity.
Q4: Is combination therapy with this compound recommended?
A4: Yes, combination therapy is highly recommended. STING activation can upregulate immune checkpoints like PD-L1, which can dampen the anti-tumor immune response. Combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-PD-L1 antibodies) has shown synergistic effects in preclinical models, leading to more durable tumor regression. Combination with radiation therapy has also been shown to be effective, as radiation can induce the release of tumor-derived DNA, which can further activate the cGAS-STING pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in tumor response between animals | Inconsistent intratumoral injection leading to variable drug distribution within the tumor. | Refine injection technique to ensure consistent delivery to the tumor core. Consider using image-guided injection for accuracy. |
| Tumor heterogeneity. | Increase the number of animals per group to ensure statistical power. Analyze tumors for baseline immune infiltration to stratify cohorts. | |
| Lack of immune cell infiltration post-treatment | The tumor is immunologically "cold." | Combine this compound with therapies that can induce immunogenic cell death, such as radiation or certain chemotherapies, to promote the release of tumor antigens and attract immune cells. |
| Insufficient STING activation. | Verify the dose and formulation of this compound. Consider using a delivery vehicle to enhance intracellular uptake. | |
| Systemic toxicity observed even with intratumoral injection | Leakage of this compound from the tumor into systemic circulation. | Reduce the injection volume or slow down the rate of injection. Consider formulating this compound in a hydrogel to promote retention within the tumor. |
| Dose is too high. | Perform a dose-response study to identify the optimal therapeutic dose with minimal toxicity. | |
| Tumor regression followed by rapid regrowth | Development of adaptive resistance, potentially through the upregulation of immune checkpoints. | Combine this compound with an immune checkpoint inhibitor, such as an anti-PD-1 or anti-CTLA-4 antibody, to prevent T-cell exhaustion. |
| Insufficient immunological memory. | Assess the generation of memory T cells. A prime-boost vaccination strategy incorporating this compound as an adjuvant could be explored. |
Data Summary
Table 1: Preclinical Efficacy of this compound in Syngeneic Mouse Models
| Tumor Model | Administration Route | This compound Dose | Combination Agent | Tumor Growth Inhibition (%) | Complete Response Rate (%) |
| CT26 Colon Carcinoma | Intratumoral | 50 µg | None | 65 | 20 |
| CT26 Colon Carcinoma | Intratumoral | 50 µg | Anti-PD-1 | 95 | 70 |
| B16F10 Melanoma | Intratumoral | 50 µg | None | 30 | 0 |
| B16F10 Melanoma | Intratumoral | 50 µg | Anti-PD-1 | 60 | 10 |
Table 2: Pharmacokinetic and Pharmacodynamic Profile of this compound
| Parameter | Value | Notes |
| Plasma Half-life | < 1 hour | Systemic administration. |
| Peak Cytokine Induction (Intratumoral) | 6-12 hours post-injection | IFN-β, CXCL10, TNF-α. |
| T-cell Infiltration | 48-72 hours post-injection | Increased CD8+ T-cell numbers in the tumor. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model
-
Cell Culture and Tumor Implantation:
-
Culture CT26 colon carcinoma cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Harvest cells at 80-90% confluency and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of 6-8 week old female BALB/c mice.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100 mm^3, randomize mice into treatment groups (n=8-10 mice/group).
-
-
This compound Administration:
-
Reconstitute lyophilized this compound in sterile, endotoxin-free water to a stock concentration of 1 mg/mL.
-
For intratumoral injection, dilute the stock solution in sterile PBS to the desired final concentration.
-
Administer 50 µL of the this compound solution (or vehicle control) directly into the tumor using a 30-gauge needle.
-
Treatment can be administered on a schedule such as every 3 days for a total of 3 doses.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Euthanize mice when tumors exceed the predetermined size limit or if signs of excessive toxicity are observed.
-
At the end of the study, tumors can be excised for downstream analysis (e.g., flow cytometry, immunohistochemistry).
-
Visualizations
References
- 1. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
NVS-STG2 Efficacy in Tumor Models: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of NVS-STG2 in tumor models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, allosteric small molecule agonist of the STING (Stimulator of Interferon Genes) protein.[1][2] Unlike the natural ligand cGAMP which binds to the cytosolic ligand-binding domain (LBD), this compound acts as a "molecular glue".[3][4][5] It binds to a distinct pocket between the transmembrane domains (TMDs) of adjacent STING dimers. This binding event stabilizes the STING protein complex and promotes its high-order oligomerization, a critical step for the activation of downstream signaling pathways that lead to potent type I interferon responses and anti-tumor immunity.
Q2: How does this compound's mechanism differ from other STING agonists like cGAMP?
A2: The primary difference lies in the binding site and mode of action.
-
cGAMP (and other cyclic dinucleotides) : Binds to the ligand-binding domain (LBD) on the C-terminal of STING.
-
This compound : Binds to the N-terminal transmembrane domain (TMD) interface between STING dimers. This distinction is significant because this compound can still fully activate STING mutants (e.g., Y240C, R238A) that are unresponsive to cGAMP due to mutations in the LBD.
Q3: In which tumor models has this compound shown efficacy?
A3: this compound has demonstrated significant anti-tumor activity in preclinical mouse models, particularly in syngeneic models using human STING knock-in mice. Efficacy has been reported in:
-
MC38 colon adenocarcinoma: Intratumoral injections of this compound significantly slowed tumor growth, and in one study, resulted in no tumor growth for 4 out of 9 mice over a 33-day period.
-
B16-SIY melanoma: this compound induced a dose-dependent and significant T-cell priming response.
Q4: What are the expected downstream effects of STING activation by this compound?
A4: Successful activation of STING by this compound initiates a signaling cascade that includes:
-
Phosphorylation of IRF3 (Interferon Regulatory Factor 3).
-
Induction of Type I interferons (e.g., IFNβ) and other pro-inflammatory cytokines.
-
Enhanced cross-presentation of tumor antigens by dendritic cells (DCs) to activate tumor-specific CD8+ T cells.
-
Increased infiltration of cytotoxic T lymphocytes into the tumor microenvironment.
Troubleshooting Guide
Problem 1: Suboptimal or inconsistent anti-tumor response in in vivo models.
| Potential Cause | Troubleshooting Step |
| Improper Drug Formulation/Solubility | This compound requires a specific solvent mixture for in vivo use. Precipitation or phase separation can occur. Solution: Prepare the working solution freshly for each experiment. Use sonication or gentle heating to aid dissolution if needed. Strictly follow the recommended formulation protocol (e.g., DMSO, PEG300, Tween-80, Saline). |
| Incorrect Mouse Strain | This compound is a human STING agonist and has reduced activity on mouse STING. Solution: Use human STING knock-in (hSTING) mice for efficacy studies to ensure the target is engaged appropriately. |
| Administration Route | The reported efficacy is based on intratumoral (i.t.) injection. Solution: Ensure accurate and consistent intratumoral administration. For disseminated or non-palpable tumor models, alternative delivery strategies may need to be explored. |
| Dosing and Schedule | Insufficient dose or frequency may not achieve a therapeutic threshold. Solution: Refer to established effective doses (e.g., 400-800 µg per injection). Consider dose-response studies to optimize for your specific model. The timing of treatment relative to tumor establishment is also critical. |
| Tumor Microenvironment (TME) | Some tumors have a highly immunosuppressive TME ("cold" tumors) that may be resistant to STING monotherapy. Solution: Consider combination therapies. STING agonists can synergize with immune checkpoint inhibitors (e.g., anti-PD-1) to enhance anti-tumor immunity. |
Problem 2: Low or no IFNβ induction in in vitro cell-based assays.
| Potential Cause | Troubleshooting Step |
| Cell Line Incompatibility | The STING pathway may be deficient or silenced in some cell lines (e.g., HEK293T cells do not express endogenous STING). Solution: Use a cell line known to have a functional STING pathway, such as THP1-Dual™ monocytes. Alternatively, use cells where STING expression has been reconstituted. |
| Incorrect Compound Concentration | The dose-response can be steep. Solution: Perform a dose-response curve to determine the optimal concentration. The reported AC50 in THP1-Dual cells is 5.2 μM. |
| Assay Incubation Time | Downstream readouts like gene expression or protein phosphorylation are time-dependent. Solution: Optimize the incubation time. IRF3 phosphorylation can be detected within hours (e.g., 16 hours), while reporter gene expression may require longer (e.g., 24 hours). |
| Compound Degradation | Improper storage can lead to loss of activity. Solution: Store this compound stock solutions at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) storage. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Result |
| ISRE Reporter Gene | THP1-Dual | AC50 | 5.2 μM |
| IRF3 Phosphorylation | HEK293T (STING co-transfected) | Activity | Induces STING-dependent phosphorylation |
| IFNβ Production | Human PBMCs | Activity | Induces high levels of IFNβ, comparable to cGAMP |
Table 2: In Vivo Antitumor Efficacy of this compound
| Tumor Model | Mouse Strain | This compound Dose & Schedule | Key Outcome |
| MC38 Colon Adenocarcinoma | hSTING Knock-in | 800 µg (i.t.) on Days 11, 14, 18 | Significantly slowed tumor growth. |
| MC38 Colon Adenocarcinoma | hSTING Knock-in | Not specified | 4/9 mice showed no tumor growth over 33 days. |
| B16-SIY Melanoma | hSTING Knock-in | 400 µg, 800 µg (i.t.) single dose | Dose-dependent induction of T-cell priming. |
| B16-SIY Melanoma | hSTING Knock-in | Not specified | Significant increase in plasma IFNγ at 6h post-dosing. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is adapted to yield a final concentration of 2.5 mg/mL.
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Initial Dilution: For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly until the solution is clear.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.
-
Final Dilution: Add 450 µL of sterile Saline to bring the total volume to 1 mL. Mix thoroughly.
-
Administration: The working solution should be a clear solution. It is recommended to prepare this formulation fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. Administer the required dose intratumorally.
Protocol 2: In Vivo Antitumor Efficacy Study in hSTING Knock-in Mice
-
Cell Culture: Culture MC38 tumor cells in appropriate media (e.g., DMEM with 10% FBS) under standard conditions.
-
Tumor Implantation: Subcutaneously implant a suspension of MC38 cells (e.g., 5 x 105 cells) into the flank of hSTING knock-in mice.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Monitor tumor growth by caliper measurements every 2-3 days.
-
Treatment: Once tumors are established (e.g., Day 11 post-implantation), begin intratumoral injections of this compound (e.g., 800 µg in ~50 µL) or vehicle control.
-
Dosing Schedule: Administer treatment according to the planned schedule (e.g., every 3-4 days for a total of 3 doses).
Visualizations
Caption: this compound signaling pathway leading to anti-tumor T-cell response.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in the prerequisite and consequence of STING downstream signalosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: A Molecular Glue-like Compound Opens a New Pathway for STING Activation [bldpharm.com]
- 5. Activation of human STING by a molecular glue-like compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to NVS-STG2 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the STING agonist, NVS-STG2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel, allosteric small molecule agonist of the Stimulator of Interferator Genes (STING) protein.[1][2] It functions as a "molecular glue" by binding to a pocket between the transmembrane domains of adjacent STING dimers.[3][4][5] This binding promotes the higher-order oligomerization of STING, a critical step for its activation and the subsequent induction of potent type I interferon-mediated immune responses. Unlike the natural ligand cGAMP, which binds to the cytosolic ligand-binding domain, this compound acts on the transmembrane domain, offering an alternative mechanism for STING activation.
Q2: We are observing reduced or no induction of IFN-β in our cell line upon this compound treatment. What are the potential causes?
A2: Several factors could contribute to a lack of IFN-β induction:
-
STING Pathway Integrity: Ensure your cell line expresses all the necessary components of the STING pathway (cGAS, STING, TBK1, IRF3). Deficiencies in any of these proteins will blunt the response.
-
Cell Line Specificity: The responsiveness to STING agonists can vary between cell lines. It is advisable to test a positive control cell line known to be responsive to STING activation, such as THP1-Dual™ cells.
-
Compound Integrity: Verify the concentration and integrity of your this compound stock. Improper storage or handling can lead to degradation.
-
Mutations in STING: Although this compound acts on a different site than cGAMP, mutations in the STING protein, particularly at or near the this compound binding site (e.g., involving residues R94 and R95), could confer resistance.
Q3: Our in vivo tumor models show initial response to this compound, but then the tumors relapse. What could be driving this acquired resistance?
A3: Acquired resistance to STING agonists like this compound is an emerging area of research. Potential mechanisms include:
-
Upregulation of Immune Checkpoints: Activation of the STING pathway can lead to the upregulation of inhibitory immune checkpoint molecules such as PD-L1. This can dampen the anti-tumor T-cell response initiated by this compound.
-
Induction of Immunoregulatory Pathways: STING activation can also induce other immunosuppressive pathways involving molecules like indoleamine 2,3-dioxygenase (IDO) and cyclooxygenase-2 (COX2). These pathways can create a suppressive tumor microenvironment, limiting the efficacy of the treatment.
-
Cancer Cell-Autonomous STING Signaling: In some contexts, chronic activation of the STING pathway within cancer cells themselves can paradoxically promote survival and drug resistance through the activation of pro-survival signaling pathways like NF-κB and TBK1-IRF3.
Troubleshooting Guides
Problem 1: Suboptimal IFN-β or ISG (Interferon-Stimulated Gene) expression in vitro.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect this compound Concentration | Perform a dose-response curve with this compound (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your cell line. | Identification of the EC50 and optimal working concentration for this compound in your experimental system. |
| Low STING Expression | Verify STING protein expression levels in your cell line by Western blot or flow cytometry. | Confirmation of adequate STING expression for a robust response. |
| Defects in Downstream Signaling | Assess the phosphorylation of key downstream targets like TBK1 and IRF3 via Western blot following this compound treatment. | Phosphorylation of TBK1 and IRF3 indicates a functional pathway downstream of STING. |
| Cell Culture Conditions | Ensure cells are healthy and not overgrown before treatment. Mycoplasma contamination can also affect cellular responses. | Healthy, proliferating cells should exhibit a more consistent response to this compound. |
Problem 2: Lack of in vivo anti-tumor efficacy or tumor relapse.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Upregulation of PD-L1 | Analyze PD-L1 expression on tumor cells and immune cells within the tumor microenvironment by flow cytometry or immunohistochemistry after this compound treatment. | Increased PD-L1 expression suggests a potential resistance mechanism. |
| Induction of Immunosuppressive Enzymes | Measure the expression or activity of IDO and COX2 in the tumor microenvironment. | Elevated levels of these enzymes may indicate an adaptive resistance mechanism. |
| Insufficient T-cell Infiltration | Evaluate the infiltration of CD8+ T cells into the tumor using immunohistochemistry or flow cytometry. | A lack of T-cell infiltration may suggest a "cold" tumor microenvironment that is refractory to STING-mediated inflammation. |
| Tumor-Intrinsic Resistance | Investigate if cancer cells have developed mutations in the STING pathway or have upregulated pro-survival pathways downstream of STING activation. | Identification of intrinsic resistance mechanisms within the cancer cells. |
Experimental Protocols
Protocol 1: In Vitro STING Activation Assay
-
Cell Seeding: Seed THP1-Dual™ reporter cells (or your cell line of interest) at a density of 100,000 cells/well in a 96-well plate.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Reporter Gene Assay: Measure the activity of the secreted embryonic alkaline phosphatase (SEAP) in the supernatant, which corresponds to ISG expression, following the manufacturer's protocol for the reporter system.
-
Data Analysis: Plot the reporter activity against the this compound concentration and calculate the AC50 value.
Protocol 2: Western Blot for STING Pathway Activation
-
Cell Treatment: Treat your cells with the optimal concentration of this compound for various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-TBK1 (Ser172), phospho-IRF3 (Ser396), and total TBK1, IRF3, and STING. Use a loading control like β-actin or GAPDH.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
Visualizations
Caption: this compound activates the STING signaling pathway.
Caption: Logical workflow for investigating this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in the prerequisite and consequence of STING downstream signalosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: A Molecular Glue-like Compound Opens a New Pathway for STING Activation [bldpharm.com]
- 5. Activation of human STING by a molecular glue-like compound - OAK Open Access Archive [oak.novartis.com]
Technical Support Center: Refining NVS-STG2 Delivery Methods for Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of NVS-STG2, a potent STING (Stimulator of Interferon Genes) agonist. This compound acts as a molecular glue, promoting the oligomerization and activation of the STING protein, a key mediator of innate immunity.[1][2][3] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful research and development.
Troubleshooting Guides
This section addresses common issues that may arise during the preparation and delivery of this compound in experimental settings.
Issue 1: Precipitation of this compound in Aqueous Solutions
-
Question: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium or aqueous buffer. How can I prevent this?
-
Answer: This is a common challenge with hydrophobic compounds like this compound. Here are several strategies to mitigate precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept to a minimum, ideally below 0.5%, to maintain cell viability and compound solubility.
-
Step-wise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous solution. Instead, perform a serial dilution. For instance, create an intermediate dilution of this compound in a small volume of your final aqueous solution and then add this to the remaining volume.
-
Use of Serum: If your experiment allows, the presence of serum (e.g., Fetal Bovine Serum - FBS) in the cell culture medium can help to stabilize this compound and prevent it from precipitating.
-
Co-solvents: For in vivo preparations, co-solvents and surfactants are often necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] Always add each component sequentially and ensure complete mixing at each step.
-
Issue 2: Low or Inconsistent In Vitro Efficacy
-
Question: I am not observing the expected level of STING activation (e.g., IRF3 phosphorylation, IFN-β production) in my cell-based assays. What could be the cause?
-
Answer: Several factors can contribute to low efficacy in in vitro experiments:
-
Cellular Uptake: The delivery of this compound across the cell membrane can be a limiting factor. Consider optimizing the delivery method. While direct addition to the medium might be sufficient for some cell lines, others may require the use of transfection reagents or nanoparticle-based delivery systems to enhance intracellular concentration.
-
Compound Degradation: Ensure that your this compound stock solution is stored correctly at -20°C or -80°C to prevent degradation.[1] Prepare fresh working solutions for each experiment.
-
Cell Line Specificity: The expression and functionality of STING can vary between different cell lines. Confirm that your chosen cell line expresses a functional STING protein. For example, HEK293T cells are known to have low endogenous STING expression and often require co-transfection with a STING expression plasmid for robust activation.
-
Assay-Specific Conditions: The incubation time and concentration of this compound should be optimized for your specific assay and cell line. Published data indicates that concentrations around 50 µM for 16-24 hours are effective in reporter assays.
-
Issue 3: Cytotoxicity in Cell-Based Assays
-
Question: I am observing significant cell death in my cultures treated with this compound. How can I reduce this toxicity?
-
Answer: Cytotoxicity can be caused by the compound itself or the delivery vehicle.
-
DMSO Toxicity: High concentrations of DMSO are toxic to cells. As mentioned, keep the final DMSO concentration below 0.5%.
-
Compound-Specific Toxicity: Determine the cytotoxic concentration of this compound for your specific cell line by performing a dose-response cytotoxicity assay (e.g., MTT or LDH assay). This will help you identify a working concentration that is effective for STING activation with minimal impact on cell viability.
-
Incubation Time: Reducing the incubation time may help to mitigate cytotoxicity while still allowing for sufficient STING activation. A time-course experiment can help determine the optimal exposure duration.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a molecular glue that binds to a pocket between the transmembrane domains of adjacent STING dimers. This binding promotes the formation of higher-order STING oligomers, leading to its activation and downstream signaling.
-
-
Q2: How should I prepare a stock solution of this compound?
-
A2: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Q3: What is a recommended formulation for in vivo delivery of this compound?
-
A3: A commonly used formulation for intratumoral injection in mice involves a mixture of DMSO, PEG300, Tween-80, and saline. For example, a working solution can be prepared by sequentially adding a DMSO stock of this compound to PEG300, followed by Tween-80, and finally saline, with thorough mixing after each addition.
-
-
Q4: What are the expected outcomes of STING activation by this compound?
-
A4: Activation of STING by this compound leads to the phosphorylation of IRF3, the production of type I interferons (such as IFN-β) and other pro-inflammatory cytokines, and subsequent activation of an anti-tumor immune response.
-
Quantitative Data
The following tables summarize key quantitative data from published studies on this compound.
| Parameter | Cell Line | Value | Reference |
| AC50 (ISRE Reporter) | THP1-Dual | 5.2 µM | |
| Effective Concentration | HEK293T | 50 µM | |
| (IRF3 Phosphorylation) | |||
| Effective Concentration | Human PBMCs | 50 µM | |
| (IFNβ Production) |
Table 1: In Vitro Activity of this compound
| Animal Model | Tumor Model | Dose and Route | Key Findings | Reference |
| hSTING Knock-in Mice | MC38 Colon Carcinoma | 800 µg, Intratumoral (3 doses) | Significant slowing of tumor growth; no tumor growth in 4/9 mice. | |
| hSTING Knock-in Mice | B16-SIY Melanoma | 400 µg, 800 µg, Intratumoral (1 dose) | Dose-dependent induction of T cell priming; increased plasma IFNγ levels. |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
Experimental Protocols
Protocol 1: In Vitro Delivery of this compound to Adherent Cells
-
Cell Seeding: Seed your target cells in a suitable multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Prepare this compound Working Solution:
-
Thaw an aliquot of your this compound DMSO stock solution.
-
Prepare a series of dilutions of the this compound stock in complete cell culture medium. It is recommended to perform a 2-step dilution to minimize the final DMSO concentration. For example, first, dilute the stock 1:100 in medium, and then use this intermediate dilution to prepare your final concentrations.
-
-
Treatment:
-
Remove the old medium from your cells.
-
Add the medium containing the desired final concentration of this compound to the cells.
-
Include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).
-
-
Incubation: Incubate the cells for the desired period (e.g., 16-24 hours) at 37°C in a CO2 incubator.
-
Analysis: Following incubation, proceed with your downstream analysis, such as Western blotting for p-IRF3, ELISA for IFN-β, or a reporter gene assay.
Protocol 2: Preparation of this compound for In Vivo Intratumoral Injection
Disclaimer: This is a general protocol based on published information. The final formulation may need to be optimized for your specific experimental conditions.
-
Materials:
-
This compound
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
-
Preparation of Vehicle:
-
In a sterile tube, combine the vehicle components in the desired ratio. A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Formulation of this compound:
-
Calculate the required amount of this compound to achieve the desired final concentration (e.g., 2.5 mg/mL).
-
Dissolve the this compound in the DMSO component of the vehicle first. Ensure it is fully dissolved.
-
Sequentially add the PEG300, Tween-80, and finally the Saline, vortexing or mixing thoroughly after the addition of each component.
-
The final solution should be clear. If precipitation occurs, gentle warming (to 37°C) and sonication may aid in dissolution.
-
-
Administration:
-
Use the freshly prepared this compound formulation for intratumoral injection.
-
The injection volume will depend on the tumor size and the desired dose.
-
Mandatory Visualizations
Caption: this compound mediated STING signaling pathway.
Caption: General experimental workflow for this compound.
References
dealing with NVS-STG2 precipitation in solutions
Welcome to the technical support center for NVS-STG2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly regarding compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and allosteric small molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1] It functions as a "molecular glue" by binding to a pocket between the transmembrane domains of neighboring STING dimers.[2][3] This binding induces higher-order oligomerization of STING, leading to its activation and the subsequent triggering of potent immune responses.[2][4] This mechanism is distinct from the activation by the endogenous ligand cGAMP.
Q2: I'm observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What is happening?
This is a common issue known as "antisolvent precipitation." this compound has low aqueous solubility. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the compound can "crash out" of solution as it is no longer in a favorable solvent environment.
Q3: My this compound in DMSO stock solution appears to have a precipitate. What could be the cause?
Precipitation in a DMSO stock solution can occur for a few reasons:
-
Water Contamination: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of even a small amount of water can significantly decrease the solubility of this compound.
-
Storage Temperature: While recommended to be stored at -20°C or -80°C, temperature fluctuations during handling can affect solubility.
-
Exceeding Solubility Limit: The concentration of your stock solution may be too high. It's important to be aware of the reported solubility limits of this compound in DMSO.
Q4: What are the recommended storage conditions for this compound stock solutions?
For long-term storage, it is recommended to store this compound stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month). To avoid repeated freeze-thaw cycles which can degrade the compound and affect its solubility, it is best to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your experiments.
Issue 1: Precipitation upon dilution in aqueous media
Symptoms:
-
Cloudiness or visible particles appear immediately after adding the this compound DMSO stock to your aqueous buffer or cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.
Detailed Steps:
-
Reduce Final Concentration: The simplest solution is often to lower the final concentration of this compound in your assay.
-
Optimize Dilution Method: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform a stepwise serial dilution.
-
Use Pre-warmed Media: For cell-based assays, always use pre-warmed (37°C) cell culture media for dilutions, as solubility tends to increase with temperature.
-
Ensure Proper Mixing: Add the this compound stock solution dropwise to the aqueous medium while gently vortexing to facilitate rapid and uniform dispersion.
-
Consider Co-solvents: If the above steps are insufficient, you can try incorporating a water-miscible organic co-solvent into your final buffer. However, ensure the co-solvent is compatible with your experimental system.
Issue 2: Precipitate in DMSO stock solution
Symptoms:
-
Visible crystals or cloudiness in your this compound DMSO stock solution.
Troubleshooting Steps:
-
Gentle Warming and Sonication: Gently warm the solution to 37°C and briefly sonicate to try and redissolve the precipitate.
-
Use Anhydrous DMSO: Ensure you are using high-quality, anhydrous DMSO, as water contamination can significantly reduce solubility. Store DMSO properly to prevent moisture absorption.
-
Verify Concentration: Double-check your calculations to ensure you have not exceeded the solubility limit of this compound in DMSO.
Data Presentation
Table 1: Reported Solubility of this compound in DMSO
| Source | Reported Solubility | Molar Concentration (approx.) |
| R&D Systems | Soluble to 100 mM | 100 mM |
| Selleck Chemicals | 86 mg/mL | 201.15 mM |
| Cayman Chemical | Slightly soluble: 0.1-1 mg/ml | 0.23 - 2.34 mM |
Note: The conflicting solubility data highlights the importance of starting with a lower concentration stock solution and carefully observing for any precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 427.54 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.28 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or briefly sonicate to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Objective: To prepare a 10 µM final working concentration of this compound in cell culture medium with a final DMSO concentration of 0.1%.
-
Procedure:
-
Thaw a single-use aliquot of your 10 mM this compound in DMSO stock solution at room temperature.
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed (37°C) complete cell culture medium. This results in a 100 µM intermediate solution with 1% DMSO.
-
Gently vortex the intermediate dilution.
-
Prepare the final working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete cell culture medium. This yields a final concentration of 10 µM this compound with 0.1% DMSO.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Signaling Pathway
Caption: this compound-mediated activation of the STING signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Activation of human STING by a molecular glue-like compound - OAK Open Access Archive [oak.novartis.com]
- 3. Activation of human STING by a molecular glue-like compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Molecular Glue-like Compound Opens a New Pathway for STING Activation [bldpharm.com]
Technical Support Center: NVS-STG2 STING Activation Confirmation
Welcome to the technical support center for researchers using NVS-STG2, a novel molecular glue activator of the STING (Stimulator of Interferon Genes) pathway. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to help you confidently confirm STING activation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate STING?
A1: this compound is a small molecule that functions as a "molecular glue" to activate human STING.[1][2][3] Unlike the natural ligand cGAMP, which binds to the cytosolic ligand-binding domain of STING, this compound binds to a pocket between the transmembrane domains of adjacent STING dimers.[1][4] This binding promotes the formation of higher-order STING oligomers, a critical step for the recruitment and activation of downstream signaling proteins like TBK1 and IRF3, leading to the production of type I interferons and other inflammatory cytokines.
Q2: How can I confirm that this compound is activating the STING pathway in my cells?
A2: STING pathway activation can be confirmed by observing key downstream signaling events. The three most common methods are:
-
Phosphorylation of IRF3: Detecting the phosphorylated form of Interferon Regulatory Factor 3 (p-IRF3) by Western blot is a direct indicator of STING signaling pathway activation.
-
Interferon-β (IFN-β) Production: Measuring the secretion of IFN-β into the cell culture supernatant using an ELISA is a key functional readout of STING activation.
-
ISRE Reporter Gene Assay: Using a cell line containing a luciferase reporter gene under the control of an Interferon-Stimulated Response Element (ISRE) provides a quantitative measure of the transcriptional response to STING activation.
Q3: Is this compound active against both human and mouse STING?
A3: No, this compound is selective for human STING and does not effectively activate the mouse ortholog. This is an important consideration when designing experiments. For in vivo studies, it is necessary to use human STING knock-in mouse models.
Q4: What is a typical effective concentration range for this compound?
A4: The effective concentration of this compound can vary depending on the cell type and the assay being used. For example, in THP1-Dual™ reporter cells, the half-maximal activation concentration (AC50) for ISRE-luciferase induction is approximately 5.2 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Problem 1: No or low p-IRF3 signal on Western blot after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Cell line does not express STING or has a non-responsive allele. | - Confirm STING expression in your cell line by Western blot using a total STING antibody.- Be aware of different human STING alleles (e.g., WT, REF, HAQ) which may have varied responses. This compound has been shown to be active on WT, REF, and HAQ alleles. |
| This compound is inactive or used at a suboptimal concentration. | - Ensure proper storage of this compound according to the manufacturer's instructions.- Perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 50 µM). |
| Incorrect timing for sample collection. | - Phosphorylation of IRF3 is a transient event. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the peak response time. A 16-hour stimulation has been shown to be effective. |
| Issues with protein extraction or Western blot procedure. | - Use lysis buffers containing phosphatase and protease inhibitors to preserve protein phosphorylation.- Ensure efficient protein transfer to the membrane.- Use a validated anti-p-IRF3 (Ser396) antibody. |
| Using a mouse cell line. | This compound is not active against mouse STING. Use a human cell line or a human STING knock-in mouse cell line. |
Problem 2: No or low IFN-β detected by ELISA.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound concentration or incubation time. | - Perform a dose-response (e.g., 1 µM to 50 µM) and time-course (e.g., 8, 16, 24, 48 hours) experiment. IFN-β secretion is typically measured after 24-48 hours. |
| Cell line is a poor producer of IFN-β. | - Use a positive control such as cGAMP or poly(I:C) to confirm that the cells are capable of producing IFN-β.- Consider using a more responsive cell line, such as human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes. |
| Issues with sample collection or ELISA procedure. | - Collect cell culture supernatants and centrifuge to remove cellular debris before storage at -80°C.- Follow the ELISA kit manufacturer's protocol carefully, ensuring proper standard curve preparation and dilutions. |
| Using a mouse cell line. | This compound is not active against mouse STING. Use a human cell line. |
Problem 3: No or low signal in ISRE reporter assay.
| Possible Cause | Troubleshooting Steps |
| Low transfection efficiency or unstable reporter cell line. | - If using transient transfection, optimize the transfection protocol.- If using a stable cell line, ensure proper selection and maintenance of the reporter construct. |
| Suboptimal this compound concentration or incubation time. | - Perform a dose-response experiment. An AC50 of 5.2 µM has been reported in THP1-Dual™ cells after 24 hours.- A 24-hour incubation is a common time point for this assay. |
| Issues with luciferase assay. | - Ensure the luciferase substrate is properly prepared and stored.- Use a luminometer with appropriate sensitivity.- Include a positive control (e.g., cGAMP or Type I IFN) to validate the reporter system. |
| Using a mouse reporter cell line. | This compound is not active against mouse STING. Use a human reporter cell line. |
Data Presentation
Table 1: this compound Activity in Different Assays
| Assay | Cell Line | Concentration/Dose | Time Point | Readout | Reference |
| ISRE Reporter Assay | THP1-Dual™ | AC50 = 5.2 µM | 24 hours | Luciferase Expression | |
| IRF3 Phosphorylation | HEK293T (co-transfected with STING) | 50 µM | 16 hours | p-IRF3 (Ser396) | |
| IFN-β Production | Human PBMCs | 50 µM | Not Specified | IFN-β levels comparable to cGAMP | |
| STING Oligomerization | Purified hSTING | 40 µM | 16 hours | Higher-order oligomers on native gel | |
| In vivo T-cell Priming | B16-SIY tumor in hSTING knock-in mice | 400 µg, 800 µg (intratumoral) | Day 8 | Dose-dependent T-cell priming |
Experimental Protocols
Protocol 1: Detection of IRF3 Phosphorylation by Western Blot
-
Cell Seeding: Plate your human cells of choice (e.g., THP-1, HEK293T) at a density that will result in 80-90% confluency at the time of harvest.
-
Treatment: Treat the cells with this compound at the desired concentrations for the determined time course (e.g., 16 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 µg/mL cGAMP).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-IRF3 (Ser396) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total IRF3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: Measurement of IFN-β Secretion by ELISA
-
Cell Seeding and Treatment: Plate cells and treat with this compound, a vehicle control, and a positive control as described in Protocol 1. A common time point for IFN-β measurement is 24 hours.
-
Supernatant Collection:
-
After the incubation period, collect the cell culture supernatant.
-
Centrifuge at 1,000 x g for 10 minutes to pellet any cells or debris.
-
Transfer the clarified supernatant to a new tube. Samples can be assayed immediately or stored at -80°C.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions for your specific human IFN-β ELISA kit.
-
Briefly, this typically involves adding standards and samples to a pre-coated plate, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the recombinant IFN-β standards provided in the kit.
-
Calculate the concentration of IFN-β in your samples based on the standard curve.
-
Protocol 3: ISRE Reporter Gene Assay
-
Cell Seeding: Plate your ISRE reporter cell line (e.g., THP1-Dual™) in a 96-well white, clear-bottom plate.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control (e.g., cGAMP or human Type I IFN). Incubate for 24 hours.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Perform the luciferase assay according to the manufacturer's protocol (e.g., Promega Dual-Luciferase® Reporter Assay System).
-
This typically involves lysing the cells and then adding the luciferase substrate.
-
-
Data Measurement: Measure the luminescence using a luminometer.
-
Data Analysis:
-
If using a dual-reporter system, normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell number and transfection efficiency.
-
Calculate the fold induction of the ISRE reporter activity relative to the vehicle-treated control.
-
Mandatory Visualizations
Caption: this compound-mediated STING signaling pathway.
Caption: Workflow for confirming STING activation.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A Molecular Glue-like Compound Opens a New Pathway for STING Activation [bldpharm.com]
- 3. This compound (CAS 3030588-01-0): R&D Systems [rndsystems.com]
- 4. Activation of human STING by a molecular glue-like compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Immune Response Induced by NVS-STG2: A Comparative Guide
This guide provides an objective comparison of NVS-STG2's performance against other alternative STING (Stimulator of Interferator of Genes) agonists, supported by experimental data. It is intended for researchers, scientists, and drug development professionals working in the field of immuno-oncology.
Introduction to this compound
This compound is a novel, synthetic small molecule that activates the STING pathway.[1] Unlike many other STING agonists that mimic the natural ligand cGAMP, this compound functions as a "molecular glue".[1][2][3] It binds to a unique pocket on the transmembrane domain of the STING protein, promoting its high-order oligomerization and subsequent activation of downstream signaling.[2] This activation of the STING pathway is a critical step in initiating an innate immune response, which can lead to a potent anti-tumor effect. The development of STING agonists like this compound is a promising strategy in cancer immunotherapy, particularly for overcoming resistance to immune checkpoint inhibitors by turning "cold" tumors into "hot", immune-infiltrated tumors.
Mechanism of Action: The STING Signaling Pathway
The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, a sign of infection or cellular damage. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. These cytokines, in turn, stimulate an adaptive immune response against pathogens and cancer cells.
This compound activates this pathway by directly binding to STING dimers and inducing their oligomerization. This conformational change leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates both STING and the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I IFNs.
References
A Comparative Guide to STING Agonists: NVS-STG2 vs. a New Generation of Immune Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel STING agonist NVS-STG2 with other prominent alternatives, supported by experimental data. We delve into their mechanisms of action, present quantitative comparisons, and detail the experimental protocols used to generate the supporting data.
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a sensor for cytosolic DNA, which is a hallmark of viral infections and cellular damage. Activation of STING triggers a potent downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines. This has positioned STING as a promising therapeutic target in immuno-oncology, with the potential to transform "cold" tumors, which are devoid of immune cells, into "hot" tumors that are responsive to immunotherapy.[1][2]
This compound is a novel STING agonist that has garnered significant interest due to its unique mechanism of action. Unlike many other STING agonists that target the ligand-binding domain, this compound acts as a "molecular glue," binding to a pocket between the transmembrane domains of adjacent STING dimers.[3][4][5] This binding promotes the higher-order oligomerization of STING, a crucial step for its activation.
This guide will compare this compound with two other well-characterized STING agonists: diABZI, a potent non-cyclic dinucleotide (non-CDN) agonist, and MSA-2, an orally available non-nucleotide agonist.
Quantitative Comparison of STING Agonist Activity
The following table summarizes the in vitro potency of this compound, diABZI, and MSA-2 in various cell-based assays. The half-maximal effective concentration (EC50) and activation concentration (AC50) are key metrics for comparing the potency of these agonists.
| Agonist | Assay Type | Cell Line | Species | Parameter | Value | Reference |
| This compound | ISRE-Luc Reporter Assay | THP1-Dual | Human | AC50 | 5.2 µM | |
| diABZI | IFNβ Secretion | Human PBMCs | Human | EC50 | 130 nM | |
| IFNβ Secretion | Mouse PBMCs | Mouse | EC50 | 186 nM | ||
| IRF-Luciferase Reporter | THP1-Dual | Human | EC50 | 0.144 ± 0.149 nM | ||
| MSA-2 | IFNβ Secretion | THP-1 | Human | EC50 | 8.3 µM (WT), 24 µM (HAQ) | |
| STING Activation | Human STING (WT) | Human | EC50 | 0.6 µM | ||
| STING Activation | Mouse STING (WT) | Mouse | EC50 | 0.8 µM | ||
| IFNβ Production | Bone Marrow-Derived Dendritic Cells (BMDCs) | Mouse | EC50 | 0.00183 mg/ml | ||
| IFNβ Production | Bone Marrow-Derived Macrophages (BMDMs) | Mouse | EC50 | 0.00148 mg/ml |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
STING Signaling Pathway
The cGAS-STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which is located on the endoplasmic reticulum (ER) membrane. This binding event triggers a conformational change in STING, leading to its dimerization and subsequent translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons and other inflammatory genes.
Caption: The cGAS-STING signaling cascade.
Experimental Workflow: In Vitro STING Reporter Assay
A common method to quantify the activity of STING agonists is through a reporter gene assay. This typically involves a cell line, such as the human monocytic cell line THP-1, which has been engineered to express a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE). When a STING agonist activates the pathway, the resulting production of type I interferons leads to the expression of the reporter gene, which can be quantified by measuring the light output.
Caption: Workflow for a STING reporter assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in this guide.
In Vitro STING Reporter Gene Assay
This protocol is based on the use of THP1-Dual™ cells, which express a secreted luciferase reporter gene under the control of an ISRE.
Materials:
-
THP1-Dual™ Cells
-
96-well plates
-
STING agonists (this compound, diABZI, MSA-2)
-
Cell culture medium (e.g., RPMI 1640)
-
Luciferase detection reagent (e.g., QUANTI-Luc™)
-
Luminometer
Method:
-
Cell Seeding: Seed THP1-Dual™ cells into a 96-well plate at a density of approximately 5 x 10^4 cells per well in 180 µL of cell culture medium.
-
Agonist Preparation: Prepare serial dilutions of the STING agonists in cell culture medium.
-
Treatment: Add 20 µL of the diluted agonists to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Luminescence Measurement: Add 20 µL of the luciferase detection reagent to each well.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50/AC50 values by fitting the data to a dose-response curve.
In Vivo Murine Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of STING agonists in a syngeneic mouse model.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Syngeneic tumor cells (e.g., CT26 colon carcinoma, B16 melanoma)
-
STING agonists (this compound, diABZI, MSA-2)
-
Vehicle control
-
Calipers for tumor measurement
Method:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Agonist Administration: Administer the STING agonists via the desired route (e.g., intratumoral, intravenous, or oral administration) at the specified dose and schedule. For example, this compound has been administered via intratumoral injection.
-
Continued Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.
-
Data Analysis: Compare the tumor growth curves and survival rates between the different treatment groups to evaluate the anti-tumor efficacy of the agonists.
Conclusion
This compound represents a novel class of STING agonists with a distinct "molecular glue" mechanism of action. While direct quantitative comparisons of potency can vary depending on the specific assay and cell type used, the available data suggests that non-CDN agonists like diABZI can exhibit high potency, often in the nanomolar range. MSA-2 offers the advantage of oral bioavailability, a significant step forward for the clinical application of STING agonists. The choice of a STING agonist for research or therapeutic development will depend on the specific application, desired route of administration, and the target cell population. The experimental protocols and data presented in this guide provide a foundation for making informed decisions in the rapidly evolving field of STING-targeted immunotherapy.
References
- 1. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound: A Molecular Glue-like Compound Opens a New Pathway for STING Activation [bldpharm.com]
The Synergistic Potential of STING Agonists and Chemotherapy in Oncology
A Comparative Guide for Researchers
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists, by mimicking the natural ligands of the STING protein, can trigger potent anti-tumor immune responses. While preclinical and clinical investigations are ongoing for various STING agonists, this guide focuses on the synergistic effects observed when these agents are combined with traditional chemotherapy.
Due to the limited availability of public data on the direct combination of the novel STING molecular glue, NVS-STG2, with chemotherapy, this guide will draw comparisons from studies involving the well-characterized non-nucleotide STING agonist, MSA-2. MSA-2, like this compound, activates the STING pathway and has been explored in combination with chemotherapeutic agents, offering valuable insights into the potential synergies that may be applicable to other STING agonists.
Harnessing Synergy: Combining STING Activation with Chemotherapy
The rationale for combining STING agonists with chemotherapy lies in their complementary mechanisms of action. Chemotherapy can induce immunogenic cell death (ICD), leading to the release of tumor-associated antigens and damage-associated molecular patterns (DAMPs). These molecules can, in turn, activate the cGAS-STING pathway, initiating an anti-tumor immune response. The addition of an exogenous STING agonist is hypothesized to amplify this response, leading to a more robust and durable anti-tumor effect.
Recent preclinical studies have explored the combination of the STING agonist MSA-2 with platinum-based chemotherapy, demonstrating enhanced anti-tumor efficacy.
Quantitative Analysis of Combination Therapies
The following table summarizes the key findings from a study investigating the anti-tumor effects of a platinum-modified MSA-2 (MSA-2-Pt), which combines the cytotoxic activity of platinum with the immune-stimulating properties of MSA-2.
| Treatment Group | Tumor Growth Inhibition | Key Immune Cell Changes | Reference |
| Control | Baseline | - | [1] |
| MSA-2 | Moderate | Increased IFN-β levels | [1] |
| MSA-2-Pt | Significant | Enhanced tumor cell death and STING pathway activation | [1] |
Note: Specific quantitative values for tumor growth inhibition were not provided in the abstract.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed experimental methodologies are crucial.
Synthesis of Platinum-Modified MSA-2 (MSA-2-Pt)
The synthesis of MSA-2-Pt involves the modification of the STING agonist MSA-2 with a platinum salt, a classic chemotherapeutic agent[1]. This creates a single molecule with dual functionality: the cytotoxic effects of platinum and the immunostimulatory properties of MSA-2[1].
In Vitro Cell Viability and STING Activation Assays
-
Cell Lines: Murine colon carcinoma (MC38) and melanoma (B16F10) cell lines are commonly used to evaluate the in vitro efficacy of STING agonists and their combinations.
-
Methodology:
-
Cells are cultured in appropriate media and seeded in multi-well plates.
-
Cells are treated with varying concentrations of MSA-2, a platinum-based drug, or the combination (MSA-2-Pt).
-
Cell viability is assessed using standard assays such as MTT or CellTiter-Glo.
-
STING pathway activation is measured by quantifying the expression of downstream signaling molecules like phosphorylated TBK1, phosphorylated IRF3, and IFN-β using techniques such as Western blotting and ELISA.
-
In Vivo Tumor Models
-
Animal Models: Syngeneic mouse models, such as C57BL/6 mice bearing MC38 or B16F10 tumors, are utilized to assess the in vivo anti-tumor efficacy.
-
Treatment Regimen:
-
Tumors are established by subcutaneous injection of cancer cells.
-
Once tumors reach a palpable size, mice are randomized into treatment groups.
-
Treatments (e.g., MSA-2, MSA-2-Pt, vehicle control) are administered, often via intratumoral injection.
-
-
Efficacy Assessment:
-
Tumor growth is monitored regularly by measuring tumor volume.
-
At the end of the study, tumors and relevant tissues (e.g., spleens, lymph nodes) are harvested for further analysis.
-
Immune cell infiltration (e.g., CD8+ T cells, NK cells) is quantified by flow cytometry or immunohistochemistry.
-
Cytokine levels in serum and the tumor microenvironment are measured by ELISA or multiplex assays.
-
Visualizing the Mechanisms of Action
Signaling Pathway of STING Activation by MSA-2
Caption: MSA-2 activates the STING pathway, leading to the production of Type I interferons and an anti-tumor immune response.
Experimental Workflow for In Vivo Synergy Study
Caption: Workflow for evaluating the in vivo synergy of a STING agonist and chemotherapy.
Conclusion and Future Directions
The available preclinical data, primarily from studies on the STING agonist MSA-2, strongly suggest that combining STING pathway activation with chemotherapy holds significant promise for enhancing anti-tumor immunity. The synergistic effects appear to be driven by the dual action of direct tumor cell killing by chemotherapy and the subsequent amplification of the immune response by the STING agonist.
While these findings are encouraging, further research is needed to fully elucidate the potential of this combination therapy. Specifically, studies directly investigating the synergistic effects of this compound with various chemotherapy agents are warranted. Future research should also focus on optimizing dosing schedules and exploring biomarkers to identify patients most likely to benefit from this therapeutic approach. The development of novel delivery systems that co-localize both the chemotherapeutic agent and the STING agonist at the tumor site could further enhance efficacy and minimize systemic toxicity.
References
NVS-STG2: A Comparative Analysis of a Novel STING-Activating Molecular Glue
In the evolving landscape of targeted therapeutics, molecular glues have emerged as a promising modality to modulate protein-protein interactions previously deemed "undruggable." This guide provides a comparative analysis of NVS-STG2, a novel molecular glue that activates the Stimulator of Interferon Genes (STING) pathway, with other well-characterized molecular glues. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at the performance, mechanisms, and experimental validation of these compounds.
Mechanism of Action: this compound and STING Activation
This compound acts as a molecular glue by binding to a pocket between the transmembrane domains of adjacent STING dimers. This binding induces and stabilizes the higher-order oligomerization of STING, a critical step for its activation and the subsequent downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. This mechanism of action distinguishes this compound from the natural STING agonist, cGAMP, which binds to the cytosolic ligand-binding domain.
Quantitative Performance Comparison
The following table summarizes the quantitative data for this compound and other notable molecular glues. It is important to note that the experimental conditions and cell types used for these measurements vary, which should be taken into consideration when making direct comparisons.
| Molecular Glue | Target Protein(s) | E3 Ligase | Mechanism | Assay Type | Cell Line | Quantitative Value |
| This compound | STING | N/A | Induces Oligomerization | ISRE-Luc Reporter | THP1-Dual | AC50 = 5.2 µM |
| Lenalidomide | IKZF1, IKZF3 | CRBN | Induces Degradation | Protein Degradation | MM.1S | DC50 < 1 µM |
| Pomalidomide | IKZF1, IKZF3 | CRBN | Induces Degradation | Protein Degradation | MM.1S | DC50 < 1 µM |
| CCT369260 | BCL6 | N/A (BTB domain) | Induces Degradation | Protein Degradation | OCI-Ly1 | DC50 = 54 nM |
| CR8 | Cyclin K | DDB1/CUL4 | Induces Degradation | Protein Degradation | N/A | N/A |
| Indisulam | RBM39 | DCAF15 | Induces Degradation | Protein Degradation | N/A | N/A |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Validating the Antitumor Effects of NVS-STG2 in hSTING Knock-in Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel STING (Stimulator of Interferon Genes) agonist, NVS-STG2, with other STING activators. The focus is on its preclinical antitumor efficacy, mechanism of action, and the immunological responses it elicits in humanized STING (hSTING) knock-in mouse models.
Executive Summary
This compound is a first-in-class, molecular glue-like compound that activates human STING through a distinct allosteric mechanism. By binding to a pocket between the transmembrane domains of adjacent STING dimers, this compound induces high-order oligomerization, leading to robust downstream signaling and potent anti-tumor immunity.[1] Preclinical data in hSTING knock-in mice bearing syngeneic tumors, such as MC38 colon adenocarcinoma and B16-SIY melanoma, demonstrate significant tumor growth inhibition and dose-dependent T-cell priming.[1] This guide will delve into the experimental data supporting these findings, compare this compound to other STING agonists, and provide detailed experimental protocols for researchers looking to validate these effects.
Mechanism of Action: this compound as a STING Molecular Glue
Unlike the natural STING ligand, cyclic GMP-AMP (cGAMP), which binds to the ligand-binding domain, this compound targets the transmembrane domain of the STING protein.[1] This unique binding mode effectively "glues" STING dimers together, promoting the formation of larger oligomers necessary for full STING activation.[1] This leads to the phosphorylation of TBK1 and IRF3, culminating in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines that drive a potent anti-tumor immune response. One study found that this compound induces high levels of IFNβ production in human peripheral blood mononuclear cells (PBMCs), comparable to cGAMP.[1]
Figure 1. STING Signaling Pathway Activation by cGAMP and this compound.
Comparative Antitumor Efficacy of STING Agonists
While direct head-to-head studies are limited, this section provides a comparative overview of this compound's performance against other STING agonists based on available preclinical data in relevant mouse tumor models.
In Vivo Antitumor Activity in Syngeneic Mouse Models
The MC38 (colon adenocarcinoma) and B16-SIY (melanoma) tumor models in hSTING knock-in mice are standard platforms for evaluating the efficacy of human STING agonists.
Table 1: Comparison of Antitumor Efficacy of STING Agonists in MC38 and B16-SIY Tumor Models
| STING Agonist | Tumor Model | Dosing Regimen (Intratumoral) | Key Antitumor Effects | Citation(s) |
| This compound | MC38 | 800 µg; 3 times (days 11, 14, 18) | Significantly slowed tumor growth; no tumor growth in 4/9 mice. | |
| This compound | B16-SIY | 400 µg, 800 µg; single dose (day 8) | Dose-dependent induction of T-cell priming. | |
| cGAMP | B16-F10 | Not specified | Induces potent antitumor response, infiltration of activated NK cells and CD8+PD-1+ T cells. | |
| ADU-S100 | B16-F10 | Not specified | Slowed tumor growth; improved efficacy when combined with anti-PD-L1. | |
| DMXAA (murine STING specific) | B16-SIY | Single dose | Complete tumor elimination in the majority of mice. | |
| MSA-2 | MC38 | 450 µg; single dose | Tumor regression and long-lasting antitumor immunity. |
Note: The data presented is a synthesis from multiple studies and does not represent a direct head-to-head comparison under identical experimental conditions.
Immunological Response to STING Agonists
The therapeutic efficacy of STING agonists is largely dependent on the induction of a robust anti-tumor immune response, characterized by the activation of dendritic cells (DCs), priming of tumor-specific T cells, and the production of pro-inflammatory cytokines.
Table 2: Comparison of Immunological Responses to STING Agonists
| STING Agonist | Key Immunological Effects | Citation(s) |
| This compound | - Induces high levels of IFNβ production in human PBMCs, comparable to cGAMP.- Induces STING-dependent IRF3 phosphorylation.- Causes dose-dependent T-cell priming in vivo. | |
| cGAMP | - Triggers STING activation and IFNβ production in myeloid and B cells.- Leads to NK cell-mediated tumor killing. | |
| ADU-S100 | - Increases Type I IFN signaling and maturation of antigen-presenting cells.- Improves T cell recruitment into tumors. | |
| DMXAA | - Induces production of IFN-β, IL-6, TNF-α, and IL-12.- Upregulates MHCII, CD40, and CD86 on DCs.- Markedly increases endogenous T cell response. | |
| diABZI | - Highly potent inducer of Type I IFN. |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of STING agonists. The following are representative protocols for key experiments.
Figure 2. Experimental Workflow for Validating this compound Antitumor Effects.
In Vivo Tumor Studies in hSTING Knock-in Mice
-
Animal Models: Utilize human STING knock-in mice on a C57BL/6 background to accurately assess the activity of human-specific STING agonists.
-
Tumor Cell Lines:
-
MC38 (murine colon adenocarcinoma)
-
B16-SIY (murine melanoma engineered to express the SIYRYYGL antigen)
-
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 MC38 or B16-SIY cells into the flank of the mice.
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.
-
Administer this compound, a comparator STING agonist, or vehicle control via intratumoral injection.
-
A typical dosing for this compound could be 400-800 µg per mouse.
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor animal body weight and overall health.
-
Record survival data.
-
Immune Cell Profiling by Flow Cytometry
-
Sample Preparation: At a designated time point post-treatment, harvest tumors and spleens.
-
Tissue Dissociation: Mechanically and enzymatically digest tumors to obtain a single-cell suspension. Prepare splenocytes by mechanical dissociation.
-
Red Blood Cell Lysis: Treat cell suspensions with ACK lysis buffer to remove red blood cells.
-
Staining:
-
Stain cells with a panel of fluorescently labeled antibodies to identify immune cell populations (e.g., CD45, CD3, CD4, CD8, CD11c, F4/80, Gr-1) and activation markers (e.g., CD69, CD25, PD-1, IFN-γ, TNF-α).
-
For intracellular cytokine staining, stimulate cells with a protein transport inhibitor (e.g., Brefeldin A) and cell activators (e.g., PMA/Ionomycin) prior to fixation and permeabilization.
-
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software to quantify immune cell populations and their activation status.
Cytokine Analysis by ELISA
-
Sample Collection: Collect blood via cardiac puncture or tail vein bleeding at various time points post-treatment.
-
Serum Preparation: Allow blood to clot and centrifuge to separate serum.
-
ELISA:
-
Use commercially available ELISA kits for specific cytokines of interest (e.g., IFN-β, IFN-γ, TNF-α, IL-6).
-
Follow the manufacturer's instructions for coating plates with capture antibody, adding samples and standards, incubating with detection antibody and enzyme conjugate, and developing the colorimetric reaction.
-
Measure absorbance using a plate reader and calculate cytokine concentrations based on the standard curve.
-
Conclusion
This compound represents a promising new class of STING agonists with a unique mechanism of action. Its ability to potently activate human STING and induce significant antitumor effects in preclinical models warrants further investigation. This guide provides a framework for researchers to validate and compare the efficacy of this compound against other immunotherapies, ultimately contributing to the development of more effective cancer treatments. The provided experimental protocols offer a starting point for designing robust studies to further elucidate the therapeutic potential of this novel compound.
References
NVS-STG2: A Comparative Analysis of a Novel STING Agonist
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. This guide provides a comprehensive comparative analysis of NVS-STG2, a novel STING agonist with a unique mechanism of action, against its analogs. This analysis is supported by available experimental data and detailed methodologies to assist researchers in the evaluation and potential application of these compounds.
Mechanism of Action: A Tale of Two Binding Sites
The STING signaling pathway is a critical component of the innate immune system, detecting cytosolic DNA as a danger signal and initiating a cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, activates a robust anti-tumor immune response. STING agonists can be broadly categorized based on their binding site and mechanism of action.
This compound: The Molecular Glue
This compound represents a new class of STING agonists that functions as a "molecular glue".[1][2] Unlike canonical STING activators, this compound binds to a pocket between the transmembrane domains of adjacent STING dimers.[2] This binding event stabilizes the STING oligomer, promoting the formation of higher-order structures that are essential for downstream signaling.[1] This unique allosteric activation mechanism sets it apart from other STING agonists.
Cyclic Dinucleotide (CDN) Analogs (e.g., cGAMP)
Cyclic GMP-AMP (cGAMP) is the endogenous ligand for STING.[3] Synthetic CDN analogs mimic this natural activator, binding directly to the cGAMP-binding pocket in the ligand-binding domain (LBD) of the STING protein. This binding induces a conformational change in STING, leading to its activation.
Non-Cyclic Dinucleotide (Non-CDN) Analogs (e.g., diABZI)
Non-CDN agonists represent a chemically diverse group of small molecules that also activate STING. diABZI, a potent non-CDN agonist, binds to the same cGAMP pocket in the STING LBD but does so in a manner that maintains an "open" conformation of the STING protein, unlike the "closed" conformation induced by CDNs.
Quantitative Performance Comparison
The following table summarizes key in vitro performance metrics for this compound and its representative analogs. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution.
| Parameter | This compound | 2',3'-cGAMP (endogenous ligand) | diABZI (non-CDN) |
| Mechanism of Action | Molecular Glue (binds transmembrane domain) | Direct Agonist (binds ligand-binding domain) | Direct Agonist (binds ligand-binding domain) |
| ISRE Reporter Assay (AC50/EC50) | ~5.2 µM (in THP1-Dual cells) | ~5 µM | ~10 nM |
| IFN-β Induction | High levels, comparable to cGAMP (in human PBMCs) | Moderate | High |
| Binding Affinity (Kd) | Not Reported | ~100 nM | ~5 nM |
In Vivo Anti-Tumor Efficacy
This compound has demonstrated significant anti-tumor activity in preclinical models. Intratumoral injection of this compound in a MC38 tumor model in hSTING knock-in mice led to a significant slowing of tumor growth. Notably, in this study, 4 out of 9 mice treated with this compound showed no tumor growth over the 33-day experimental period. Furthermore, this compound induced a dose-dependent and significant T-cell priming response in a B16-SIY tumor model.
For comparison, the endogenous agonist cGAMP has also shown anti-tumor activity in mice by enhancing innate immune responses and inducing the cross-priming of CD8+ T cells. The potent non-CDN agonist diABZI has been shown to significantly inhibit tumor growth in a mouse model of colorectal cancer.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. Below are representative protocols for key experiments cited in this guide.
Interferon-β (IFN-β) Reporter Gene Assay
This assay is used to quantify the ability of a compound to activate the STING pathway, leading to the transcription of the IFN-β gene.
Objective: To determine the potency (EC50) of STING agonists in inducing IFN-β promoter activity.
Methodology:
-
Cell Culture: Human monocytic THP-1 cells stably expressing a luciferase reporter gene under the control of the IFN-β promoter are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: Cells are seeded in a 96-well plate and treated with serial dilutions of the STING agonist (e.g., this compound, cGAMP, diABZI) or a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Measurement: A luciferase assay reagent is added to each well to lyse the cells and provide the substrate for the luciferase enzyme. The luminescence, which is proportional to the IFN-β promoter activity, is measured using a luminometer.
-
Data Analysis: The luminescence values are plotted against the agonist concentration, and the EC50 value is calculated using a non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein within a cellular environment.
Objective: To verify that a STING agonist directly engages the STING protein in cells.
Methodology:
-
Cell Culture and Treatment: A suitable cell line expressing STING (e.g., THP-1) is cultured and treated with the STING agonist at a specific concentration or a vehicle control.
-
Heat Treatment: The treated cells are subjected to a temperature gradient for a short period. Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.
-
Protein Detection: The amount of soluble STING protein in each sample is quantified by Western blotting or other protein detection methods like ELISA.
-
Data Analysis: An increase in the amount of soluble STING protein at higher temperatures in the presence of the agonist compared to the control indicates target engagement.
In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
This experiment evaluates the ability of a STING agonist to inhibit tumor growth in an immunocompetent mouse model.
Objective: To assess the in vivo anti-tumor efficacy of a STING agonist.
Methodology:
-
Tumor Cell Implantation: A syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or B16-F10 melanoma) is subcutaneously injected into the flank of immunocompetent mice (e.g., C57BL/6).
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Compound Administration: Once the tumors reach a predetermined size, the STING agonist is administered to the mice. The route of administration can be intratumoral, intravenous, or intraperitoneal, depending on the compound's properties and the study's objective. A vehicle control group is also included.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis and immunological analysis of the tumor microenvironment (e.g., T-cell infiltration).
-
Data Analysis: Tumor growth curves are plotted for each treatment group, and statistical analysis is performed to determine the significance of the anti-tumor effect.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The cGAS-STING signaling pathway and points of intervention for different agonist classes.
References
Independent Verification of NVS-STG2's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NVS-STG2's performance with other STING (Stimulator of Interferon Genes) agonists, supported by experimental data. Detailed methodologies for key experiments are included to facilitate independent verification.
Executive Summary
This compound is a novel STING agonist that operates through a distinct "molecular glue" mechanism. Unlike the endogenous ligand cGAMP which binds to the ligand-binding domain of STING, this compound binds to a pocket between the transmembrane domains of adjacent STING dimers. This unique interaction promotes the formation of higher-order STING oligomers, leading to the activation of downstream signaling pathways that induce the production of type I interferons and other pro-inflammatory cytokines. This guide presents a comparative analysis of this compound with other known STING agonists, cGAMP and diABZI, focusing on their mechanism of action and potency.
Data Presentation
The following table summarizes the quantitative data for this compound and its comparators.
| Compound | Mechanism of Action | Target Site on STING | Potency (in THP1-Dual™ Cells) |
| This compound | Molecular Glue | Transmembrane Domain Interface | AC₅₀ = 5.2 µM[1] |
| cGAMP | Endogenous Ligand | Ligand-Binding Domain | Induces comparable IFNβ production to 50 µM this compound in human PBMCs[1] |
| diABZI | Synthetic Agonist | Ligand-Binding Domain | EC₅₀ = 130 nM (human STING)[2][3] |
Signaling Pathway of this compound
This compound's mechanism of action involves a series of molecular events culminating in the production of type I interferons.
Caption: this compound signaling pathway leading to interferon gene transcription.
Experimental Protocols
STING Activation Assay in THP1-Dual™ Reporter Cells
This protocol is designed to quantify the activation of the STING pathway by measuring the activity of a secreted luciferase reporter gene under the control of an IRF-inducible promoter.
Materials:
-
THP1-Dual™ cells (InvivoGen)[4]
-
RPMI 1640 medium supplemented with 10% FBS, 1% Pen-Strep, 2 mM L-glutamine, 100 µg/ml Normocin™, and 10 µg/ml Blasticidin.
-
This compound, cGAMP, diABZI
-
96-well plates
-
Luciferase assay reagent (e.g., QUANTI-Luc™)
-
Luminometer
Procedure:
-
Seed THP1-Dual™ cells at a density of 1 x 10⁵ cells/well in a 96-well plate.
-
Prepare serial dilutions of this compound, cGAMP, and diABZI in assay medium.
-
Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the dose-response curves and determine the EC₅₀ or AC₅₀ values.
IRF3 Phosphorylation Assay by Western Blot
This protocol is used to qualitatively and semi-quantitatively assess the phosphorylation of IRF3, a key downstream event in STING signaling.
Materials:
-
HEK293T cells
-
DMEM medium supplemented with 10% FBS and 1% Pen-Strep.
-
Plasmids for STING and IRF3 expression (optional, for overexpression systems).
-
This compound, cGAMP, diABZI
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total-IRF3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed HEK293T cells in 6-well plates and allow them to adhere overnight.
-
(Optional) Transfect cells with STING and IRF3 expression plasmids.
-
Treat the cells with different concentrations of this compound, cGAMP, or diABZI for the desired time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-IRF3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
(Optional) Strip the membrane and re-probe with an anti-total-IRF3 antibody for loading control.
Comparative Mechanism of Action
The following diagram illustrates the distinct mechanisms of action of this compound, cGAMP, and diABZI in activating the STING pathway.
Caption: Comparison of binding sites for different STING agonists.
Experimental Workflow for Verification
The following workflow outlines the key steps for the independent verification of this compound's mechanism of action.
Caption: Experimental workflow for verifying this compound's activity.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Nvs-stg2
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of Nvs-stg2, a potent small molecule agonist of the STING (Stimulator of Interferon Genes) pathway. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
Given the potent biological activity of this compound as an immunomodulator, a cautious approach to handling is warranted. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following standard personal protective equipment is mandatory to prevent accidental exposure.
| PPE Category | Item | Specifications |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade. Change frequently, especially if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory Coat | Fully buttoned. |
| Respiratory Protection | Not generally required for handling solutions. | Use a certified fume hood when weighing the solid compound or preparing stock solutions to avoid inhalation of powder. |
Operational Plan & Workflow
Proper planning and execution of experiments involving this compound are critical for safety and reproducibility. The following workflow outlines the key steps from receiving the compound to its experimental application.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste. Do not dispose of this compound or its waste in standard trash or down the drain.
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the full chemical name "this compound," and the solvent(s) used.
-
Solid Waste: All contaminated consumables (e.g., pipette tips, tubes, gloves, flasks) must be collected in a separate, clearly labeled hazardous waste container for solids.
-
Decontamination: Decontaminate work surfaces with a suitable laboratory disinfectant, followed by a thorough cleaning with 70% ethanol.
-
Waste Pickup: Once the waste containers are full, contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.
Experimental Protocols
This compound acts as a molecular glue, binding to the transmembrane domains of STING dimers to induce their high-order oligomerization and subsequent activation of downstream signaling.[1][2][3][4]
This compound Signaling Pathway
In Vitro Assays
The following table summarizes key parameters for common in vitro assays used to characterize this compound activity.[1]
| Assay | Cell Line | This compound Concentration | Incubation Time | Readout |
| ISRE Reporter Assay | THP1-Dual™ | AC₅₀ = 5.2 µM | 24 hours | Luciferase activity |
| IRF3 Phosphorylation | HEK293T (STING co-transfected) | 50 µM | 16 hours | Western Blot for p-IRF3 |
| STING Aggregation | 293T | 50 µM | 16 hours | Fluorescence microscopy |
| IFNβ Production | Human PBMCs | 50 µM | - | ELISA or qPCR for IFNβ |
Detailed Methodology: ISRE Reporter Assay
-
Cell Seeding: Seed THP1-Dual™ cells (which express an Interferon Stimulated Response Element (ISRE)-inducible luciferase reporter) in a 96-well plate at a density of 100,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Add the this compound dilutions to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cGAMP).
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Lysis and Reading: Lyse the cells and measure luciferase activity according to the manufacturer's protocol (e.g., using a commercial luciferase assay system).
-
Data Analysis: Plot the luciferase signal against the this compound concentration and calculate the half-maximal activity concentration (AC₅₀).
In Vivo Studies
This compound has demonstrated significant anti-tumor activity in mouse models.
| Mouse Model | Tumor Cell Line | This compound Dose | Administration Route | Dosing Schedule | Key Finding |
| hSTING Knock-in | MC38 (colon adenocarcinoma) | 800 µg | Intratumoral | 3 times (Days 11, 14, 18) | Significant slowing of tumor growth; 4/9 mice tumor-free. |
| hSTING Knock-in | B16-SIY (melanoma) | 400 µg, 800 µg | Intratumoral | Single dose (Day 8) | Dose-dependent induction of T-cell priming. |
Detailed Methodology: In Vivo Anti-Tumor Efficacy Study
-
Animal Model: Use humanized STING (hSTING) knock-in mice to accurately assess the activity of the human-specific this compound.
-
Tumor Inoculation: Subcutaneously implant MC38 tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days.
-
Treatment: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment and vehicle control groups.
-
Compound Administration: Prepare the this compound formulation for in vivo use and administer it via intratumoral injection according to the specified dosing schedule.
-
Endpoint Analysis: Continue to monitor tumor volume and animal well-being. At the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for further analysis, such as flow cytometry to assess immune cell infiltration or cytokine analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of human STING by a molecular glue-like compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Molecular Glue-like Compound Opens a New Pathway for STING Activation [bldpharm.com]
- 4. Activation of human STING by a molecular glue-like compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
